Cefozopran hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUKMPVIFDNY-XFDPNJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113981-44-5 | |
| Record name | Cefozopran monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113981-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefozopran monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFOZOPRAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefozopran Hydrochloride against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefozopran (B1663582) hydrochloride, a fourth-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the core mechanism of action of Cefozopran, focusing on its interaction with penicillin-binding proteins (PBPs), subsequent effects on cell wall integrity, and the interplay with bacterial resistance mechanisms. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary bactericidal effect of Cefozopran, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is initiated by the binding of Cefozopran to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan assembly.
Targeting Penicillin-Binding Proteins (PBPs)
Cefozopran exhibits a high affinity for multiple essential PBPs in P. aeruginosa. The binding of Cefozopran to the active site of these enzymes acylates the serine residue, rendering them inactive. This inactivation prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall. The specific PBPs targeted by Cefozopran and similar cephalosporins in P. aeruginosa include PBP-1A, PBP-1B, PBP-2, and PBP-3.[1] Inhibition of PBP-3 is particularly critical as it is directly involved in cell division, and its disruption leads to the formation of filamentous cells and eventual lysis.[1]
Diagram: Cefozopran's Core Mechanism of Action
Caption: Cefozopran diffuses through porin channels into the periplasm, where it inactivates PBPs, inhibiting cell wall synthesis and leading to cell lysis.
Quantitative Analysis of Cefozopran Activity
The in vitro efficacy of Cefozopran against P. aeruginosa is quantified by its Minimum Inhibitory Concentration (MIC) and its binding affinity for specific PBPs, often expressed as the 50% inhibitory concentration (IC50).
Minimum Inhibitory Concentration (MIC)
MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For Cefozopran, these values can vary depending on the resistance profile of the P. aeruginosa isolate.
| Parameter | Value (µg/mL) | Isolate Population | Reference |
| MIC50 | 4 | 207 clinical isolates | [2] |
| MIC90 | 16 | 290 clinical isolates (1996-2000) | [3][4] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Penicillin-Binding Protein (PBP) Affinity
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Diagram: Broth Microdilution Workflow
References
- 1. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro activity of antimicrobial agents against clinical isolates of Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and chemical properties of Cefozopran hydrochloride
An In-depth Technical Guide to the Synthesis and Chemical Properties of Cefozopran (B1663582) Hydrochloride
Introduction
Cefozopran hydrochloride is a parenteral, fourth-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like Pseudomonas aeruginosa.[1][2][3] Developed for treating severe infections such as pneumonia, sepsis, and urinary tract infections, its efficacy stems from its robust chemical structure and potent mechanism of action.[2][4] This technical guide provides a comprehensive overview of the synthesis and key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties of this compound
The chemical characteristics of this compound define its pharmacological behavior, including its stability, solubility, and mode of action.
General and Physicochemical Properties
This compound is a semi-synthetic compound typically supplied as a white or pale yellowish-white crystalline powder.[5] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 113981-44-5 | [3] |
| Molecular Formula | C₁₉H₁₇N₉O₅S₂・HCl | [3][6] |
| Molecular Weight | 551.99 g/mol | [3][6] |
| Appearance | White or pale yellowish-white crystalline powder | [5] |
| Solubility | Freely soluble in DMSO; Slightly soluble in water | [3][7][8] |
Mechanism of Action
Like other β-lactam antibiotics, Cefozopran's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1][8] Its primary targets are the penicillin-binding proteins (PBPs), which are crucial enzymes for the final stages of peptidoglycan synthesis.[1][3][9] The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall.[8][9] This leads to cell lysis and bacterial death.[1][8][9] A key feature of Cefozopran, characteristic of fourth-generation cephalosporins, is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria, broadening its spectrum of activity.[1]
Caption: Mechanism of action of this compound.
Stability Profile
The stability of this compound is a critical factor for its formulation and clinical use. It is susceptible to degradation in both aqueous solutions and the solid state.[4][5]
Aqueous Stability: The degradation of Cefozopran in aqueous solutions follows pseudo-first-order kinetics and is highly pH-dependent.[4][10] It exhibits maximum stability in slightly acidic to neutral pH ranges, with instability increasing significantly in alkaline conditions.[4][10] The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring, a common vulnerability for cephalosporin antibiotics.[4][10] Studies have identified at least six distinct degradation products in aqueous solutions.[4][10]
Solid-State Stability: In the solid state, the degradation of Cefozopran is influenced by environmental factors such as temperature and relative humidity.[5] The degradation process is a first-order reaction based on the substrate concentration.[5] Two primary degradation products have been identified from solid-state stability studies.[5] Due to its instability, Cefozopran should be stored in airtight containers and reconstituted immediately before use.[11]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core cephalosporin structure followed by the attachment of specific side chains that confer its unique antibacterial properties.
Synthetic Strategy Overview
A common synthetic route starts with 7-aminocephalosporanic acid (7-ACA).[12][13] The process involves protecting the amine group, modifying the C-3 position, acylating the C-7 amine with the desired side chain, and finally, deprotection and conversion to the hydrochloride salt.[12]
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative methodologies synthesized from published literature for the preparation of this compound and its key intermediates.
Protocol 1: Synthesis of 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid [12]
-
Starting Materials: 7-aminocephalosporanic acid (7-ACA) and S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate (B1230152).
-
Procedure:
-
Suspend 7-ACA in a suitable solvent.
-
Add triethylamine (B128534) (Et₃N) to the suspension.
-
Introduce the S-2-benzothiazolyl thioacetate active ester to the reaction mixture.
-
Stir the mixture to allow for the condensation reaction to proceed, forming the desired product.
-
Isolate and purify the product through standard methods such as precipitation and filtration.
-
Protocol 2: Synthesis of this compound from the Cephalosporanic Acid Intermediate [12][13]
-
Starting Material: 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid.
-
Procedure:
-
Silanization: Protect the carboxylic acid and amine groups of the starting material using a silylating agent like hexamethyldisilazane (B44280) (HMDS).
-
3-Substitution: Introduce imidazo[1,2-b]pyridazine to the silylated intermediate in the presence of a catalyst, such as trimethylsilyl (B98337) iodide (TMSI), to displace the acetoxy group at the C-3 position.
-
Deprotection: Remove the silyl (B83357) protecting groups, typically by adding methanol.
-
Ion Exchange: Remove the iodide counter-ion using an appropriate ion-exchange resin.
-
Salt Formation: Treat the resulting Cefozopran free base with hydrochloric acid in a suitable solvent system (e.g., ethanol/acetone or methanol/acetone) to precipitate this compound.[14]
-
Purification: The final product is collected by filtration, washed with a solvent like ether, and dried under a vacuum to yield the pure hydrochloride salt with an overall yield of approximately 15-25%.[12][13][14]
-
Protocol 3: Synthesis of the Activated Side Chain (Thioester) [15]
-
Starting Materials: 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid and 2,2′-dibenzothiazole disulfide.
-
Procedure:
-
Dissolve the starting materials in a suitable solvent such as 1,2-dichloroethane.
-
Add triphenylphosphine (B44618) as a reducing agent and triethylamine as a catalyst.
-
Conduct the reaction at room temperature.
-
The product, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, can be obtained in high yield (approx. 98%) and purity.[15]
-
Analytical Characterization
The structural integrity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
-
Structural Verification: The definitive structure of the compound is verified using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[12]
-
Purity and Stability Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of the final product and to monitor its degradation in stability studies.[5][14]
Conclusion
This compound remains a significant antibiotic in the clinical setting due to its potent, broad-spectrum activity. Its efficacy is rooted in its distinct chemical structure, which allows for effective inhibition of bacterial cell wall synthesis. The synthesis of this complex molecule, while challenging with reported overall yields of 15-25%, follows established principles of cephalosporin chemistry, starting from 7-ACA and involving key acylation and substitution steps.[12][13] A thorough understanding of its chemical properties, particularly its pH-dependent stability, is crucial for its formulation, storage, and effective administration. This guide provides a foundational resource for professionals engaged in the research and development of cephalosporin antibiotics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 113981-44-5 [chemicalbook.com]
- 3. toku-e.com [toku-e.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. selleckchem.com [selleckchem.com]
- 8. goldbio.com [goldbio.com]
- 9. Cefozopran | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN102443017A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Cefozopran Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefozopran hydrochloride, a fourth-generation cephalosporin (B10832234). The document presents quantitative data on its efficacy against a broad range of bacterial pathogens, details the experimental methodologies used for these assessments, and visualizes key processes and pathways to facilitate understanding.
Introduction
Cefozopran is a parenteral fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[1][2] Cefozopran binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, leading to cell lysis and bacterial death.[1][2] This guide focuses on the in vitro activity of this compound, presenting a compilation of minimum inhibitory concentration (MIC) data and the standardized protocols for their determination.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound has been evaluated against a wide array of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Bacteria
Cefozopran demonstrates potent activity against many Gram-positive organisms, although it is not effective against methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | - | 2 |
| Staphylococcus epidermidis (MSSE) | - | 0.5 |
| Staphylococcus epidermidis (MRSE) | - | 16 |
| Staphylococcus haemolyticus | - | 64 |
| Streptococcus pyogenes | - | ≤0.063 |
| Streptococcus agalactiae | - | 0.125 |
| Streptococcus pneumoniae (PSSP) | - | 0.25 |
| Streptococcus pneumoniae (PISP) | - | 1 |
| Streptococcus pneumoniae (PRSP) | - | 2 |
| Enterococcus faecalis | - | 16 |
Data sourced from post-marketing surveillance studies.[3][4] MSSA: Methicillin-Susceptible Staphylococcus aureus; MSSE: Methicillin-Susceptible Staphylococcus epidermidis; MRSE: Methicillin-Resistant Staphylococcus epidermidis; PSSP: Penicillin-Susceptible Streptococcus pneumoniae; PISP: Penicillin-Intermediate Resistant Streptococcus pneumoniae; PRSP: Penicillin-Resistant Streptococcus pneumoniae. Note: MIC50 values were not consistently reported in the cited surveillance studies.
Gram-Negative Bacteria
Cefozopran exhibits strong activity against a broad range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | 0.125 |
| Klebsiella pneumoniae | - | 1 |
| Klebsiella oxytoca | - | 0.25 |
| Enterobacter cloacae | - | 32-128 |
| Enterobacter aerogenes | - | 1 |
| Serratia marcescens | - | 64 |
| Proteus mirabilis | - | 0.5 |
| Morganella morganii | - | 0.5 |
| Haemophilus influenzae | - | 1 |
| Moraxella (Branhamella) catarrhalis | - | 4 |
| Pseudomonas aeruginosa | - | 16 |
| Acinetobacter baumannii | - | 32 |
Data sourced from post-marketing surveillance studies.[5] Note: The MIC90 for Enterobacter cloacae showed an increase over the surveillance period. MIC50 values were not consistently reported in the cited surveillance studies.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound relies on standardized methods to ascertain the Minimum Inhibitory Concentration (MIC) of the antibiotic against various bacterial isolates. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone technique in this evaluation.[6]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[4]
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the analytical standard in a suitable solvent to achieve a high concentration. Subsequent dilutions are made in CAMHB.
-
Preparation of Microtiter Plates: Two-fold serial dilutions of this compound are prepared in CAMHB directly in the wells of a 96-well microtiter plate. This typically results in a range of concentrations spanning the expected MIC of the test organisms. Each plate should include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar (B569324) plate are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
Inoculation: Each well containing the serially diluted this compound and the growth control well is inoculated with the standardized bacterial suspension. The sterility control well is not inoculated.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefozopran, as a β-lactam antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by Cefozopran.
References
- 1. scispace.com [scispace.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. protocols.io [protocols.io]
The Pharmacokinetic and Pharmacodynamic Profile of Cefozopran Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran (B1663582), a fourth-generation cephalosporin (B10832234) antibiotic, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cefozopran hydrochloride in various animal models, including rats, dogs, and mice. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Cefozopran, as well as its in vivo efficacy, which are critical components in the drug development process.
Pharmacokinetics of this compound
The pharmacokinetic profile of Cefozopran has been characterized in several animal species, primarily following intravenous administration. These studies reveal species-specific differences in drug disposition.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after intravenous administration.
Table 1: Pharmacokinetic Parameters of Cefozopran in Rats (Intravenous Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Protein Binding (%) | Reference |
| 20 | Not Reported | Not Reported | Not Reported | 0.32 | ≤10 | [1] |
Table 2: Pharmacokinetic Parameters of Cefozopran in Dogs (Intravenous Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Protein Binding (%) | Reference |
| 20 | Not Reported | Not Reported | Not Reported | 0.67 | ≤10 | [1] |
Note: While specific Cmax, Tmax, and AUC values for a 20 mg/kg intravenous dose in rats and dogs were not explicitly found in the provided search results, the half-life and protein binding data are available.
Distribution
Following intravenous administration in rats, radiolabeled Cefozopran ([¹⁴C] this compound) was found to be widely distributed in various tissues.[1] Relatively high concentrations were observed in the kidney, plasma, lung, and skin.[1] The drug was also found to cross the placenta and be secreted in milk in rats.[1]
Metabolism and Excretion
Cefozopran is minimally metabolized in both rats and dogs, with the majority of the administered dose being excreted unchanged in the urine.[1] In these species, 93-94% of the total radioactivity in plasma was attributed to the unchanged drug.[1] Urinary excretion is the primary route of elimination, accounting for 84-91% of the dose in both rats and dogs.[1] A minor metabolite, imidazo[1,2-b]pyridazine (B131497) (IP), was identified in rats, accounting for only 4.8% of the dose.[1]
Pharmacodynamics of this compound
The in vivo efficacy of Cefozopran has been evaluated in various murine infection models, demonstrating its potent antibacterial activity against a range of pathogens.
Efficacy in Murine Infection Models
Table 3: In Vivo Efficacy of Cefozopran in Murine Infection Models
| Infection Model | Pathogen | Efficacy | Comparator Drugs | Reference |
| Acute Respiratory Tract Infection | Klebsiella pneumoniae DT-S | More effective than cefpiramide; as effective as ceftazidime (B193861) and cefpirome. | Cefpiramide, Ceftazidime, Cefpirome | [2] |
| Chronic Respiratory Tract Infection | Klebsiella pneumoniae 27 | As effective as ceftazidime. | Ceftazidime | [2] |
| Urinary Tract Infection | Pseudomonas aeruginosa P9 | Superior to cefpirome; equal to ceftazidime and cefclidin. | Cefpirome, Ceftazidime, Cefclidin | [2] |
| Thigh Muscle Infection | Methicillin-sensitive Staphylococcus aureus 308A-1 | More effective than ceftazidime; as effective as flomoxef. | Ceftazidime, Flomoxef | [2] |
| Thigh Muscle Infection | Methicillin-resistant Staphylococcus aureus N133 | Most effective agent. | Not specified | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the pharmacokinetic and pharmacodynamic evaluation of this compound.
Pharmacokinetic Studies
A typical pharmacokinetic study in animal models involves the following steps:
1. Animal Models: Studies are typically conducted in species such as Sprague-Dawley or Wistar rats, and Beagle dogs. 2. Drug Administration: this compound is administered via the desired route, most commonly intravenously (bolus or infusion). 3. Sample Collection: Blood samples are collected at predetermined time points post-administration. For tissue distribution studies, animals are euthanized at various time points, and tissues of interest are harvested. 4. Bioanalysis: Drug concentrations in plasma and tissue homogenates are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC). 5. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters like Cmax, Tmax, AUC, and half-life.
Tissue Distribution Studies
Tissue distribution studies often utilize radiolabeled compounds (e.g., ¹⁴C-Cefozopran) to track the drug's localization. Following administration, animals are euthanized at various time points, and radioactivity is measured in different organs and tissues.
Pharmacodynamic (Efficacy) Studies
Efficacy studies in animal models of infection are crucial for determining the therapeutic potential of an antibiotic.
1. Infection Model: A relevant infection model is established in mice, such as a respiratory tract, urinary tract, or thigh muscle infection model. 2. Pathogen Inoculation: Animals are infected with a clinically relevant bacterial strain. 3. Treatment: Cefozopran, often in comparison to other antibiotics, is administered at various doses and schedules. 4. Efficacy Assessment: The effectiveness of the treatment is evaluated by measuring endpoints such as bacterial load in target organs (colony-forming units, CFU) or survival rates.
Mechanism of Action
Cefozopran, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.
The primary target of Cefozopran is the penicillin-binding proteins (PBPs) located in the bacterial cell membrane. By binding to and inactivating these enzymes, Cefozopran disrupts the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis. This leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.
Conclusion
The preclinical data from animal models indicate that this compound possesses favorable pharmacokinetic properties, including wide tissue distribution and primary excretion as an unchanged drug via the kidneys. Furthermore, in vivo efficacy studies in mice have demonstrated its potent activity against a variety of clinically relevant Gram-positive and Gram-negative bacteria. These findings support the clinical development and use of Cefozopran for the treatment of bacterial infections. Further research focusing on establishing a more detailed pharmacokinetic profile across different administration routes and in other animal species, such as non-human primates, would provide a more complete understanding of its disposition and aid in interspecies scaling to predict human pharmacokinetics.
References
Cefozopran: A Technical Deep-Dive into the Discovery and Development of a Fourth-Generation Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran (B1663582) is a fourth-generation cephalosporin (B10832234) antibiotic developed by the Japanese pharmaceutical company Shionogi & Co., Ltd.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of Cefozopran.
Discovery and Development Landscape
The development of Cefozopran emerged from the ongoing quest for cephalosporins with an expanded spectrum of activity, particularly against resistant Gram-negative pathogens like Pseudomonas aeruginosa. The progression from first to fourth-generation cephalosporins has been characterized by enhanced efficacy against Gram-negative bacteria while often retaining potent activity against Gram-positive cocci. Fourth-generation cephalosporins, such as Cefozopran, are distinguished by their zwitterionic structure, which facilitates penetration through the outer membrane of Gram-negative bacteria, and their increased stability against hydrolysis by many β-lactamases.
The discovery process for a novel cephalosporin like Cefozopran typically follows a structured workflow, from initial screening to clinical trials.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefozopran, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[2][3] PBPs are transpeptidases that catalyze the final steps of peptidoglycan cross-linking, a process crucial for maintaining the structural integrity of the bacterial cell wall. The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
The enhanced activity of fourth-generation cephalosporins is partly attributed to their high affinity for multiple PBPs. While specific binding affinity studies for Cefozopran are not extensively detailed in the public domain, it is understood to target key PBPs such as PBP1a, PBP1b, PBP2, and PBP3, which are critical for cell elongation, shape, and division.
Synthesis of Cefozopran
The chemical synthesis of Cefozopran is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA), a common precursor for semi-synthetic cephalosporins. The synthesis involves the modification of the C-7 and C-3 positions of the cephem nucleus to impart the desired antibacterial spectrum and pharmacokinetic properties.
Experimental Protocol: Synthesis of Cefozopran Hydrochloride
A representative synthesis of this compound involves the following key steps, as compiled from various synthetic procedures:[4][5]
-
Preparation of the C-7 side chain: The (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl side chain is prepared and activated, for example, as a thioester derivative.
-
Acylation of 7-ACA: The 7-amino group of 7-ACA is acylated with the activated C-7 side chain.
-
Introduction of the C-3 side chain: The acetoxy group at the C-3 position of the cephalosporin nucleus is displaced by a nucleophilic substitution reaction with imidazo[1,2-b]pyridazine.
-
Deprotection and salt formation: Any protecting groups used during the synthesis are removed, and the final compound is converted to its hydrochloride salt to improve stability and solubility.
In Vitro Antibacterial Activity
Cefozopran exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its activity is often reported as the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a microorganism.
Table 1: In Vitro Activity of Cefozopran Against Various Bacterial Isolates
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 2.0 |
| Streptococcus pneumoniae | ≤0.06 | 0.25 |
| Escherichia coli | 0.12 | 0.5 |
| Klebsiella pneumoniae | 0.12 | 1.0 |
| Enterobacter cloacae | 0.5 | 8.0 |
| Serratia marcescens | 0.5 | 4.0 |
| Proteus mirabilis | ≤0.06 | 0.12 |
| Pseudomonas aeruginosa | 2.0 | 16.0 |
| Haemophilus influenzae | ≤0.06 | ≤0.06 |
Note: MIC values are compiled from various studies and may vary depending on the specific strains and testing methodologies used.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
MIC values are typically determined using broth microdilution or agar (B569324) dilution methods according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates are grown on an appropriate agar medium, and a standardized inoculum is prepared to a specific turbidity, usually corresponding to a defined colony-forming unit (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of Cefozopran are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of Cefozopran that completely inhibits visible growth of the organism.
Pharmacokinetics
The pharmacokinetic profile of Cefozopran has been evaluated in various populations, including healthy volunteers, pediatric patients, and neonates. It is administered intravenously.[1]
Table 2: Pharmacokinetic Parameters of Cefozopran in Healthy Adult Volunteers (Single Intravenous Dose)
| Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC0-t (mg·h/L) | Urinary Excretion (%) |
| 0.5 g | 48.27 ± 9.84 | 0.50 ± 0.00 | 1.97 ± 0.19 | 92.43 ± 24.02 | ~66-73 |
| 1.0 g | 77.99 ± 15.08 | 0.51 ± 0.02 | 2.44 ± 0.24 | 152.45 ± 16.26 | ~66-73 |
| 2.0 g | 171.59 ± 18.27 | 0.51 ± 0.02 | 2.18 ± 0.31 | 341.03 ± 44.16 | ~66-73 |
Data are presented as mean ± standard deviation.[6]
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
A typical pharmacokinetic study of intravenous Cefozopran in healthy volunteers would involve the following:
-
Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Drug Administration: A single dose of this compound is administered as an intravenous infusion over a specified period (e.g., 30 or 60 minutes).
-
Blood Sampling: Blood samples are collected at predefined time points before, during, and after the infusion (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Urine Collection: Urine is collected over specified intervals to determine the extent of renal excretion.
-
Sample Analysis: Plasma and urine concentrations of Cefozopran are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, t1/2, AUC, clearance, and volume of distribution.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of Cefozopran in the treatment of various bacterial infections.
Table 3: Summary of Clinical Efficacy of Cefozopran in Various Infections
| Indication | Patient Population | Clinical Efficacy Rate (%) | Bacteriological Eradication Rate (%) | Reference |
| Various Infections | Pediatric | 100 | 100 | [] |
| Pneumonia, UTI, etc. | Pediatric | 100 | 100 | |
| Various Infections | Premature and Newborn | 68.4 | High (most strains eradicated) | [8] |
Cefozopran is generally well-tolerated. Common adverse events reported in clinical trials are typically mild and may include gastrointestinal disturbances, skin rash, and transient elevations in liver enzymes.[][8]
Experimental Protocol: Phase III Clinical Trial for Bacterial Pneumonia
A representative Phase III clinical trial to evaluate the efficacy and safety of Cefozopran for the treatment of bacterial pneumonia would be designed as follows:
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
-
Patient Population: Adult patients with a confirmed diagnosis of bacterial pneumonia.
-
Randomization: Patients are randomly assigned to receive either Cefozopran or a standard-of-care comparator antibiotic.
-
Treatment Regimen: Cefozopran is administered intravenously at a specified dose and frequency for a defined duration.
-
Efficacy Endpoints: The primary efficacy endpoint is the clinical cure rate at the test-of-cure visit. Secondary endpoints may include microbiological eradication rates and time to defervescence.
-
Safety Assessments: Safety is monitored through the recording of adverse events, physical examinations, and laboratory tests throughout the study.
-
Statistical Analysis: The efficacy and safety data are analyzed to determine if Cefozopran is non-inferior or superior to the comparator.
Conclusion
Cefozopran is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. Its development represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. The data presented in this guide underscore its robust in vitro activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety. Continued research and post-marketing surveillance are essential to further delineate its role in the evolving landscape of antimicrobial therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of cefozopran by single and multiple intravenous infusions in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102443017A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of injected this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Comparison of the efficacy of cefoperazone-sulbactam and other cephalosporins in the treatment of infections: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cefozopran Hydrochloride: A Technical Guide to its Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Cefozopran hydrochloride, a fourth-generation cephalosporin (B10832234) antibiotic. Understanding the solubility profile of an active pharmaceutical ingredient (API) like this compound is critical for various stages of drug development, including formulation design, analytical method development, and in vitro screening assays. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.
Core Data Presentation: Solubility Profile
The solubility of this compound has been reported in several key laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate easy comparison.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |
| Water | ≥ 52[1] | ≥ 94.20[1] | Slightly soluble to soluble.[2][3] Another source indicates a solubility of 30 mg/mL (54.35 mM). |
| Dimethyl Sulfoxide (DMSO) | 100[4] | 181.16[1][4] | Freely soluble.[2] It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[1] Another source suggests a solubility of 30 mg/mL (54.35 mM). |
| Ethanol | Data not available | Data not available | Used as a solvent in the preparation and crystallization of this compound, suggesting some degree of solubility. |
| Methanol | Data not available | Data not available | Employed in mixed solvent systems for the synthesis of this compound. |
| Acetone | Data not available | Data not available | Utilized in the crystallization process of this compound. |
Note: The molecular weight of this compound is 551.99 g/mol .
Experimental Protocols for Solubility Determination
A precise and reproducible protocol is essential for determining the solubility of this compound. The following methodologies are based on established practices for cephalosporin antibiotics.
Equilibrium Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
a. Materials and Apparatus:
-
This compound powder (of known purity)
-
Selected laboratory solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetone)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
b. Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. For finer suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved this compound.
Analytical Quantification: HPLC Method
A validated HPLC method is essential for the accurate quantification of this compound in the prepared solutions.
a. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 12 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a 92:8 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
b. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration. The curve should exhibit good linearity (R² > 0.999).
c. Sample Analysis:
-
Inject the diluted, filtered sample solutions into the HPLC system.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility by taking into account the dilution factor.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining Cefozopran HCl solubility.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefozopran, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. The diagram below outlines this signaling pathway.
Caption: Cefozopran's mechanism of action pathway.
References
Structural Analysis of Cefozopran Hydrochloride and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefozopran is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3] This technical guide provides an in-depth analysis of the chemical structure of Cefozopran hydrochloride and its known metabolites. It includes a summary of its physicochemical properties, detailed experimental protocols for structural elucidation, and a discussion of its metabolic pathway and mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a semi-synthetic cephalosporin characterized by an imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side chain at position 7 of the 7-aminocephalosporanic acid (7-ACA) nucleus.[3][4] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₁₇N₉O₅S₂・HCl | [1] |
| Molecular Weight | 551.99 g/mol | [1] |
| CAS Number | 113981-44-5 | [1] |
| Appearance | White to light yellow powder | [2] |
| Solubility | Freely soluble in DMSO, slightly soluble in water. | [1] |
| Storage Conditions | -20°C | [1] |
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Cefozopran. 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed to determine the connectivity and spatial relationships of atoms.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for Cefozopran Core Structure *
| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Cephem Nucleus | ||
| H-6 | ~5.2 | ~58 |
| H-7 | ~5.8 | ~60 |
| C-2 | - | ~125 |
| C-3 | - | ~130 |
| C-4 | - | ~165 |
| C-8 (C=O) | - | ~168 |
| Side Chains | ||
| Methoxy (-OCH₃) | ~3.9 | ~62 |
| Aminothiazole H | ~6.8 | ~110 |
| Imidazopyridazine Hs | 7.5 - 9.0 | 115 - 150 |
*Note: These are illustrative values based on general data for cephalosporins and related heterocyclic systems. Actual chemical shifts can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem MS (MS/MS), is used to determine the molecular weight and fragmentation pattern of Cefozopran, further confirming its structure.[7] The fragmentation of the β-lactam ring is a characteristic feature of cephalosporins in MS analysis.[8]
Table 3: Predicted Mass Spectrometry Fragmentation Data for Cefozopran
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 516.0882 | [M+H]⁺ (Protonated Cefozopran) |
| 474.0776 | [M+H - C₂H₂O₂]⁺ (Loss of ketene (B1206846) from β-lactam ring) |
| 354.0453 | [M+H - C₇H₇N₃O₂S]⁺ (Cleavage of the C7 side chain) |
| 162.0521 | [C₇H₈N₃S]⁺ (Aminothiazole side chain fragment) |
*Note: These m/z values are predicted based on the chemical structure of Cefozopran and general fragmentation patterns of cephalosporins.
Metabolism of Cefozopran
Studies on the metabolic fate of Cefozopran have been conducted in animal models, primarily rats and dogs. The research indicates that Cefozopran is largely excreted unchanged in the urine, with recovery rates ranging from 74% in rats to 90% in dogs. This suggests that the drug undergoes limited biotransformation. One study noted that no active metabolites were found in the plasma or urine of animals administered Cefozopran. However, another study identified a small amount (4.8% of the dose in rats) of a metabolite, imidazo[1,2-b]pyridazine (B131497) (IP), resulting from the cleavage of the C-3 side chain. There is currently no strong evidence to suggest that this or any other metabolite possesses significant antibacterial activity comparable to the parent compound.
Experimental Protocols
NMR Spectroscopy for Structural Analysis
This protocol describes a general method for the structural elucidation of a cephalosporin like Cefozopran using NMR.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS or DSS) if required.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: 5 mm broadband observe (BBO) or cryoprobe.
-
Temperature: 298 K.
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire with a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 5 seconds for quantitative analysis, and 16-64 scans.
-
¹³C NMR: Acquire with a spectral width of 200-220 ppm, a 30° pulse, a relaxation delay of 2 seconds, and 1024 or more scans.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different structural fragments.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
LC-MS/MS for Structural Confirmation
This protocol provides a general procedure for the analysis of Cefozopran by Liquid Chromatography-Tandem Mass Spectrometry.
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Serially dilute to create working solutions.
-
Biological Samples (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) to one volume of plasma. Vortex and centrifuge. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of the selected parent ion to obtain fragmentation patterns.
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Collision Energy: Optimize for fragmentation of the Cefozopran parent ion (typically 10-40 eV).
-
Visualizations
Metabolic Pathway of Cefozopran
The following diagram illustrates the limited metabolism of Cefozopran, primarily showing its excretion as an unchanged drug and the minor metabolic pathway leading to the formation of imidazo[1,2-b]pyridazine (IP) in some animal models.
Caption: Limited metabolism of Cefozopran.
Experimental Workflow for Structural Elucidation
This workflow outlines the key steps involved in the structural analysis of a cephalosporin like Cefozopran.
Caption: General workflow for structural analysis.
Mechanism of Action: PBP Inhibition Pathway
This diagram illustrates the mechanism of action of Cefozopran, which involves the inhibition of bacterial cell wall synthesis.
Caption: Inhibition of bacterial cell wall synthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | 113981-44-5 [chemicalbook.com]
- 3. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
Cefozopran Hydrochloride: An In-depth Technical Guide on its Binding Affinity to Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Penicillin-Binding Proteins
Penicillin-binding proteins (PBPs) are a group of bacterial enzymes located on the inner membrane of the bacterial cell wall.[2] These proteins are essential for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[3] PBPs catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the shape and stability of the bacterium.[3] The inhibition of these enzymes by β-lactam antibiotics, such as cephalosporins, disrupts cell wall synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[2][3]
Cefozopran (B1663582) Hydrochloride: Mechanism of Action
Cefozopran, a fourth-generation cephalosporin (B10832234), exerts its bactericidal effect by binding to and inactivating PBPs.[1][2] This class of cephalosporins is characterized by its broad spectrum of activity, which includes enhanced stability against many β-lactamases and improved penetration into the periplasmic space of Gram-negative bacteria. The binding of cefozopran to the active site of PBPs is a covalent and generally irreversible interaction that acylates a serine residue within the enzyme's active site. This acylation prevents the PBP from carrying out its normal function of cross-linking peptidoglycan strands, thereby compromising the integrity of the bacterial cell wall.
Mechanism of Cefozopran Action
Quantitative Analysis of PBP Binding Affinity
The efficacy of a β-lactam antibiotic is closely related to its binding affinity for specific PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.
While specific IC50 values for cefozopran hydrochloride are not extensively documented in publicly accessible literature, the following table provides a comparative summary of the PBP binding affinities for other cephalosporins against key bacterial pathogens. This data offers a valuable reference for understanding the expected PBP binding profile of a fourth-generation cephalosporin like cefozopran.
| Antibiotic | Organism | PBP1a/1b (IC50, µg/mL) | PBP2 (IC50, µg/mL) | PBP3 (IC50, µg/mL) | PBP2a (IC50, µg/mL) | Reference |
| Ceftazidime | P. aeruginosa | - | - | High Affinity | - | [4] |
| Cefoperazone (B1668861) | E. coli | High Affinity | High Affinity | High Affinity | - | [1] |
| Cefoperazone | P. aeruginosa | High Affinity | High Affinity | High Affinity | - | [1] |
| Ceftaroline | S. aureus (MSSA) | - | - | - | - | [5] |
| Ceftaroline | S. aureus (MRSA) | - | - | - | 0.01 - 1 | [5] |
| Ceftaroline | S. pneumoniae | 0.125 - 0.25 | 0.5 - 4 | 0.1 - 4 | - | [5] |
Note: "High Affinity" indicates that the source mentions a strong binding but does not provide a specific IC50 value.
Experimental Protocols for Determining PBP Binding Affinity
The binding affinity of cephalosporins to PBPs is commonly determined using a competitive binding assay. This method measures the ability of an unlabeled antibiotic to compete with a labeled penicillin derivative for binding to PBPs.
Preparation of Bacterial Membranes
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical methods such as sonication or a French press.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unbroken cells and cellular debris. The supernatant is then subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.
-
Membrane Preparation: Wash the membrane pellet with buffer and resuspend it in a suitable assay buffer. The total protein concentration is determined using a standard protein assay.
Competitive PBP Binding Assay
-
Incubation with Test Antibiotic: Incubate the prepared bacterial membranes with varying concentrations of the test antibiotic (e.g., this compound) for a specific period to allow for binding to the PBPs.
-
Labeling with Fluorescent Penicillin: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin™ FL, to the mixture. This labeled penicillin will bind to any PBPs that are not already occupied by the test antibiotic.
-
Termination of Reaction: Stop the binding reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and boiling the samples.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent bands is quantified using densitometry software.
-
IC50 Determination: The concentration of the test antibiotic that results in a 50% reduction in the fluorescence intensity of a specific PBP band, compared to a control with no test antibiotic, is determined as the IC50 value.
Experimental Workflow for PBP Binding Assay
Conclusion
This compound's antibacterial efficacy is fundamentally linked to its ability to bind and inactivate essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. While specific quantitative binding data for cefozopran remains to be extensively published, the established methodologies for determining PBP affinity provide a clear path for future research in this area. The comparative data from other cephalosporins underscores the importance of high-affinity PBP binding for potent antibacterial activity. This guide provides a foundational understanding for researchers and drug development professionals working to further elucidate the molecular interactions of cefozopran and to develop novel β-lactam antibiotics.
References
- 1. Affinity of cefoperazone for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the therapeutic potential of Cefozopran hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran (B1663582) hydrochloride is a fourth-generation parenteral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed by Shionogi & Co., Ltd., it belongs to the β-lactam class of antibiotics and is designed for the treatment of severe bacterial infections, including pneumonia, sepsis, and complicated urinary tract and skin infections.[1] Its enhanced ability to penetrate the outer membrane of Gram-negative bacteria and its high affinity for multiple penicillin-binding proteins (PBPs) contribute to its potent bactericidal activity, notably against difficult-to-treat pathogens like Pseudomonas aeruginosa.[1][3] This technical guide provides a comprehensive review of the therapeutic potential of Cefozopran hydrochloride, summarizing key data on its mechanism of action, antibacterial spectrum, clinical efficacy, and pharmacokinetic profile, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
Similar to other β-lactam antibiotics, Cefozopran's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][4] This process is initiated by the binding of Cefozopran to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[4][5] The covalent binding of Cefozopran to these enzymes inactivates them, interfering with the cross-linkage of peptidoglycan chains.[4] This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1][4] A key feature of Cefozopran is its enhanced penetration through the outer membrane of Gram-negative bacteria, allowing it to reach its PBP targets more effectively than earlier-generation cephalosporins.[1]
Antibacterial Spectrum and In Vitro Activity
Cefozopran demonstrates a broad spectrum of antibacterial activity. Post-marketing surveillance in Japan has provided extensive data on its in vitro activity against a wide range of clinical isolates. The minimum inhibitory concentrations (MICs) are crucial for assessing its potential efficacy.
Table 1: In Vitro Activity of Cefozopran Against Key Gram-Negative Clinical Isolates
| Bacterial Species | Number of Isolates (n) | MIC90 (μg/mL) |
|---|---|---|
| Escherichia coli | 276 | Potent and consistent activity |
| Klebsiella pneumoniae | 192 | Potent and consistent activity |
| Klebsiella oxytoca | 157 | Potent and consistent activity |
| Serratia marcescens | 172 | Potent and consistent activity |
| Pseudomonas aeruginosa | 290 | Not considerably changed over time |
| Haemophilus influenzae | 289 | Stable activity |
| Enterobacter cloacae | 189 | Increased year by year |
| Citrobacter freundii | 177 | Variably changed, higher than initial |
| Stenotrophomonas maltophilia | 169 | Weak activity |
Data sourced from post-marketing surveillance.[6]
Pharmacokinetics
The pharmacokinetic profile of Cefozopran has been studied in healthy adult volunteers and pediatric patients. It is administered intravenously and exhibits a relatively rapid onset of action, with peak plasma concentrations reached within 30 minutes to an hour.[1] The drug is primarily excreted through the kidneys.[1]
Table 2: Pharmacokinetic Parameters of Cefozopran in Healthy Adult Volunteers (Single IV Infusion)
| Dose | Cmax (mg/L) | Tmax (h) | AUC0-t (mg·h/L) | t1/2β (h) |
|---|---|---|---|---|
| 0.5 g | 48.27 ± 9.84 | 0.50 ± 0.00 | 92.43 ± 24.02 | 1.97 ± 0.19 |
| 1.0 g | 77.99 ± 15.08 | 0.51 ± 0.02 | 152.45 ± 16.26 | 2.44 ± 0.24 |
| 2.0 g | 171.59 ± 18.27 | 0.51 ± 0.02 | 341.03 ± 44.16 | 2.18 ± 0.31 |
Data presented as mean ± standard deviation.[7] this compound demonstrates linear pharmacokinetics in healthy volunteers.[7]
Table 3: Pharmacokinetic Parameters of Cefozopran in Healthy Chinese Volunteers (Single 1-h IV Infusion)
| Dose | Cmax (μg/mL) | AUC0-∞ (μg·h/mL) | t1/2 (h) | CL (L/h) |
|---|---|---|---|---|
| 0.5 g | 29.3 ± 7.9 | 56.6 ± 12.3 | 1.98 ± 0.32 | 9.2 ± 1.9 |
| 1.0 g | 63.8 ± 12.5 | 114.6 ± 20.3 | 2.01 ± 0.23 | 9.0 ± 1.6 |
| 2.0 g | 123.2 ± 32.1 | 227.0 ± 54.4 | 2.07 ± 0.26 | 9.3 ± 2.4 |
Data presented as mean ± standard deviation.[8]
Table 4: Peak Serum Concentrations of Cefozopran in Pediatric Patients (IV Injection)
| Dose (mg/kg) | Peak Serum Concentration (μg/mL) |
|---|---|
| 10 | 21.3 ± 10.0 |
| 20 | 51.0 ± 9.9 |
| 40 | 68.3 ± 0.7 |
Data presented as mean ± standard deviation.[1]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Cefozopran in treating a variety of infections.
Table 5: Clinical Efficacy of Cefozopran in Pediatric Infections
| Infection Type | Number of Patients | Efficacy Rate |
|---|---|---|
| Pneumonia | 9 | 100% (Excellent or Good) |
| Acute Bronchitis | 1 | 100% (Excellent or Good) |
| Enterocolitis | 1 | 100% (Excellent or Good) |
| Purulent Lymphadenitis | 1 | 100% (Excellent or Good) |
| Skin and Soft Tissue Infections | 4 | 100% (Excellent or Good) |
Based on a study of 16 children. Doses ranged from 20 to 35 mg/kg administered three times a day.[9]
A comparative study of Cefozopran and Cefpirome (B1668871) for complicated urinary tract infections showed comparable efficacy.[3]
Table 6: Clinical Efficacy in Complicated Urinary Tract Infections (UTIs)
| Treatment Group | Dose | Overall Clinical Efficacy (Japanese UTI Committee Criteria) |
|---|---|---|
| Cefozopran | 1 g twice daily | 90.6% (29/32) |
| Cefpirome | 1 g twice daily | 90.9% (30/33) |
No significant difference was observed between the two groups.[3]
A Phase 3 trial has also been completed for the treatment of community-acquired pneumonia.[2]
Safety and Tolerability
Cefozopran is generally well-tolerated.[1] The most common side effects are gastrointestinal, such as nausea, vomiting, and diarrhea.[1] Skin rash and elevations in liver enzymes (GPT and GOT) have also been reported.[9] As with other cephalosporins, there is a risk of allergic reactions.[1] Caution is advised when co-administering with nephrotoxic drugs, and monitoring of kidney function is recommended.[1] It may also enhance the effects of anticoagulants.[1]
Mechanisms of Resistance
Resistance to cephalosporins, including Cefozopran, can emerge through several mechanisms:
-
Modification of Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics.[5][9]
-
Production of β-Lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[5][9]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as alterations in porin channels, can limit the entry of the antibiotic into the cell.[5][9]
Stenotrophomonas maltophilia has been noted to have developed resistance to Cefozopran.[6]
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of Cefozopran is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
-
Method: Broth microdilution or agar (B569324) dilution methods are commonly employed.[10][11]
-
Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is used.
-
Medium: Mueller-Hinton agar or broth is the standard medium.[10]
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours.
-
Endpoint: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]
Animal Models of Infection
Animal models are crucial for evaluating the in vivo efficacy of antibiotics like Cefozopran. A common model is the mouse lung infection model for P. aeruginosa.
-
Animal: Mice (e.g., specific pathogen-free).
-
Induction of Immunosuppression (optional): To mimic conditions in immunocompromised patients, mice may be rendered granulocytopenic by intraperitoneal injection of cyclophosphamide.[5]
-
Infection: Mice are challenged with a specific strain of bacteria, such as P. aeruginosa, via aerosol exposure or intratracheal inoculation to establish a lung infection.[5][13]
-
Treatment: Cefozopran is administered at various doses and schedules (e.g., intraperitoneally or intravenously).
-
Outcome Measures: Efficacy is assessed by survival rates, bacterial clearance from the lungs (colony-forming units), and histopathological examination of lung tissue.[5]
Clinical Trial Protocols
Clinical trials for antibiotics like Cefozopran follow standardized designs to ensure robust evaluation of safety and efficacy. For an indication like complicated urinary tract infection (cUTI), a randomized, multicenter, double-blind study is a common approach.
-
Patient Population: Adult patients with a clinical diagnosis of cUTI and a positive urine culture.[14]
-
Inclusion Criteria: Symptoms of cUTI, presence of a complicating factor (e.g., anatomical abnormality, catheterization), and a baseline pathogen count of ≥10^5 CFU/mL in urine.[14]
-
Exclusion Criteria: Known hypersensitivity to β-lactams, severe renal impairment, pregnancy.[2]
-
Randomization: Patients are randomly assigned to receive either Cefozopran or a comparator antibiotic (e.g., another broad-spectrum cephalosporin or carbapenem).
-
Treatment Regimen: Intravenous administration of a fixed dose (e.g., 1g of Cefozopran every 12 hours) for a specified duration (e.g., 5-14 days).[3]
-
Primary Endpoint: Clinical cure and microbiological eradication at the test-of-cure visit.[14]
-
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests throughout the study.[14]
Conclusion
This compound is a potent fourth-generation cephalosporin with a favorable pharmacokinetic profile and demonstrated efficacy against a wide range of clinically important pathogens, including P. aeruginosa. Its broad spectrum of activity makes it a valuable therapeutic option for severe bacterial infections. As with all antibiotics, ongoing surveillance of susceptibility patterns is essential to monitor for the emergence of resistance and to guide appropriate clinical use. Further research into optimized dosing regimens for specific patient populations and infections will continue to refine its role in the management of infectious diseases.
References
- 1. Pharmacokinetics and clinical effects of cefozopran in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. [A comparative study on the clinical utility of cefozopran and cefpirome against complicated urinary tract infections] [pubmed.ncbi.nlm.nih.gov]
- 4. antibiotics.or.jp [antibiotics.or.jp]
- 5. The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics of injected this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Cefozopran by Single and Multiple Intravenous Infusions in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetic and clinical studies of cefozopran in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. thaiscience.info [thaiscience.info]
- 12. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 13. mdpi.com [mdpi.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Molecular formula and weight of Cefozopran hydrochloride for experimental calculations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on Cefozopran (B1663582) hydrochloride, a fourth-generation cephalosporin (B10832234) antibiotic. The focus of this document is to supply the core data and methodologies required for accurate and reproducible experimental work.
Core Chemical and Physical Data
Precise calculations in experimental settings begin with accurate molecular data. The following table summarizes the key quantitative information for Cefozopran hydrochloride.
| Parameter | Value | References |
| Molecular Formula | C₁₉H₁₇N₉O₅S₂・HCl | [1] |
| C₁₉H₁₈ClN₉O₅S₂ | [2][3][4][5] | |
| Molecular Weight | 551.99 g/mol | [1][5][6] |
| 552.0 g/mol | [2] | |
| 551.98 g/mol | [3][4] | |
| CAS Number | 113981-44-5 | [1] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefozopran is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] The drug specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan assembly.[2][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By interfering with the cross-linking of peptidoglycan chains, Cefozopran weakens the cell wall, leading to cell lysis and bacterial death.[2][7]
Caption: Mechanism of action of this compound.
Experimental Protocols: Antimicrobial Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is a fundamental in vitro procedure to determine the effectiveness of an antibiotic against a specific microorganism. The following outlines a generalized workflow for AST, which can be adapted for this compound. Common methods include broth dilution and disk diffusion.
General Workflow for Antimicrobial Susceptibility Testing (AST)
-
Isolate and Culture: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
-
Inoculum Preparation: A standardized suspension of the bacteria is prepared in a sterile broth or saline solution to a specific turbidity (e.g., 0.5 McFarland standard).
-
Assay Setup:
-
Broth Dilution: Serial dilutions of this compound are prepared in a liquid growth medium in microtiter plates. The standardized bacterial inoculum is then added to each well.
-
Disk Diffusion: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension. Paper disks impregnated with a known concentration of this compound are placed on the agar surface.
-
-
Incubation: The plates or disks are incubated under specific conditions (e.g., 35-37°C for 18-24 hours).
-
Data Analysis:
-
Broth Dilution: The lowest concentration of this compound that completely inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC).
-
Disk Diffusion: The diameter of the zone of growth inhibition around the disk is measured. This diameter is then compared to standardized interpretive criteria to classify the organism as susceptible, intermediate, or resistant.
-
Caption: General experimental workflow for Antimicrobial Susceptibility Testing.
References
- 1. CN102443017A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CN102002060B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. WO2010089729A1 - Processes for the preparation of cefozopran, its salts and polymorphic forms thereof - Google Patents [patents.google.com]
- 6. CN102697742A - Preparation process of this compound for injection - Google Patents [patents.google.com]
- 7. What is this compound used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Cefozopran Hydrochloride Stock Solutions in In Vitro Assays
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran hydrochloride is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[1] This interference with the bacterial cell wall's integrity ultimately leads to cell lysis and death.[1] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in various in vitro assays, including minimum inhibitory concentration (MIC) determinations, time-kill studies, and cell-based cytotoxicity assays.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research purposes.
Physicochemical Properties and Solubility
Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical characteristics. This compound is a white to light yellow solid powder.[2][3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N₉O₅S₂·HCl | [1] |
| Molecular Weight | 551.99 g/mol | [1][2] |
| Solubility in DMSO | 100 mg/mL (181.16 mM) | [2][4] |
| Solubility in Water | ≥ 52 mg/mL (94.20 mM) | [2][5] |
| Appearance | White to light yellow solid | [2][3] |
Note: The use of fresh, high-purity solvents is crucial. Hygroscopic DMSO can significantly impact the solubility of the product.[2]
Stability and Storage
This compound exhibits pH-dependent stability in aqueous solutions. It is most stable in slightly acidic to neutral pH environments and is less stable under alkaline conditions.[6][7] The primary degradation pathway in aqueous solutions is the cleavage of the β-lactam ring.[6][7] Therefore, it is recommended to prepare fresh solutions for each experiment or to use appropriately stored frozen aliquots.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Store in a sealed container, away from moisture.[1][2] |
| Stock Solution in DMSO or Water | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution in DMSO or Water | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile deionized or Milli-Q water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm), compatible with the chosen solvent
-
Pipettes and sterile filter tips
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL (approximately 18.12 mM) stock solution in DMSO. Adjust the amounts as needed for your specific experimental requirements.
-
Pre-dissolution Steps:
-
Bring the this compound powder and DMSO to room temperature before use.
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Transfer the powder to a sterile conical tube.
-
-
Dissolution:
-
Add the required volume of sterile DMSO to the conical tube containing the powder. In this example, add 10 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]
-
-
Sterilization and Aliquoting:
-
While not always necessary for DMSO stocks, filter sterilization through a 0.22 µm syringe filter can be performed for applications requiring absolute sterility.[[“]][9]
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 50-100 µL) in microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[2]
-
-
Storage:
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Preparation of a 10 mg/mL Stock Solution in Water
For experiments where DMSO may interfere, a stock solution in sterile water can be prepared.
-
Pre-dissolution and Dissolution:
-
Follow the same initial steps as for the DMSO stock solution, using sterile water as the solvent. This compound is slightly less soluble in water than in DMSO, so ensure thorough vortexing.[1]
-
-
Sterilization:
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as described for the DMSO stock.
-
Recommended Working Concentrations for In Vitro Assays
The optimal working concentration of this compound will vary depending on the specific assay and the microorganisms or cell lines being tested. It is always recommended to perform a dose-response experiment to determine the effective concentration range for your particular experimental setup.
| Assay Type | Typical Concentration Range | Notes |
| Antimicrobial Susceptibility Testing (e.g., MIC) | 0.03 - 64 µg/mL | The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible bacterial growth.[11][12] A broad range should be tested initially. |
| Time-Kill Assays | 0.5x, 1x, 2x, and 4x the MIC | These studies evaluate the rate of bacterial killing over time at different multiples of the predetermined MIC. |
| Cytotoxicity Assays (e.g., MTT on mammalian cells) | 1 - 100 µg/mL | It is advisable to test a wide range of concentrations to determine the 50% cytotoxic concentration (CC50). For some antibiotics, concentrations up to 64 µg/mL have been used in such assays.[9] |
Visual Protocols
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway of Cefozopran Action
References
- 1. Cefoperazone: A review of its in vitro antimicrobial activity, pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of cefoperazone (T-1551), a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fourth‐generation cephalosporins: a review of in vitro activity, pharmacokinetics, pharmacodynamics and clinical utility | Semantic Scholar [semanticscholar.org]
- 5. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro antibacterial activity of cefoperazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. consensus.app [consensus.app]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. 103.133.167.5:8080 [103.133.167.5:8080]
- 12. idexx.dk [idexx.dk]
Administration of Cefozopran Hydrochloride in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of Cefozopran hydrochloride in various murine infection models. The protocols outlined below are based on established methodologies and published data, offering a framework for preclinical evaluation of this fourth-generation cephalosporin.
Quantitative Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in several murine infection models, demonstrating its potent activity against a range of bacterial pathogens. The 50% effective dose (ED₅₀) is a key quantitative measure of this efficacy.
| Infection Model | Pathogen | Mouse Strain | ED₅₀ (mg/kg) | Comparator Drug (ED₅₀ mg/kg) |
| Acute Respiratory Tract Infection | Klebsiella pneumoniae DT-S | ICR | 1.1 | Ceftazidime (1.1), Cefpirome (1.1), Cefpiramide (8.8) |
| Chronic Respiratory Tract Infection | Klebsiella pneumoniae 27 | ICR | 3.9 | Ceftazidime (4.4) |
| Urinary Tract Infection | Pseudomonas aeruginosa P9 | CBA/J | 12 | Ceftazidime (12), Cefclidin (12), Cefpirome (>100) |
| Thigh Muscle Infection | Staphylococcus aureus 308A-1 (MSSA) | ICR | 0.96 | Ceftazidime (15), Flomoxef (1.0) |
| Thigh Muscle Infection | Staphylococcus aureus N133 (MRSA) | ICR | 19 | Ceftazidime (>100), Flomoxef (42) |
| Mixed Urinary Tract Infection | Enterococcus faecalis TN2005 & Pseudomonas aeruginosa P9 | CBA/J | 50 (for both) | Ceftazidime (>50 for E. faecalis), Ampicillin (>50 for P. aeruginosa) |
Experimental Protocols
Detailed methodologies for establishing and evaluating murine infection models for this compound efficacy studies are presented below.
Murine Respiratory Tract Infection Model
This model is designed to assess the efficacy of this compound against acute and chronic respiratory infections.
a. Bacterial Strain Preparation:
-
Culture Klebsiella pneumoniae on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Inoculate a single colony into broth medium (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking to achieve a logarithmic growth phase.
-
Harvest the bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (CFU/mL). The inoculum can be standardized by measuring the optical density at 600 nm.
b. Infection Procedure:
-
Anesthetize mice (e.g., ICR strain, 4 weeks old, male) using an appropriate anesthetic agent.
-
For acute infections, intranasally instill a specific volume (e.g., 50 µL) of the bacterial suspension (e.g., K. pneumoniae DT-S at 1 x 10⁶ CFU/mouse) into the nares of the mice.
-
For chronic models, a less virulent strain (e.g., K. pneumoniae 27) may be used, and the infection allowed to establish over a longer period before treatment initiation.
c. This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the prepared solution subcutaneously (s.c.) or intravenously (i.v.) at the desired dosages. For ED₅₀ determination, a range of doses should be tested.
-
Treatment can be initiated at a specified time post-infection (e.g., 1 hour for acute models) and may involve single or multiple doses.
d. Evaluation of Therapeutic Effect:
-
Monitor the survival of the mice for a defined period (e.g., 7 days).
-
Calculate the ED₅₀ based on the survival data using a recognized statistical method (e.g., probit analysis).
-
For bacteriological assessment, euthanize a subset of mice at specific time points, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU enumeration on appropriate agar plates.
Murine Urinary Tract Infection (UTI) Model
This model is utilized to evaluate the efficacy of this compound against UTIs, including those caused by Pseudomonas aeruginosa.
a. Bacterial Strain Preparation:
-
Prepare the inoculum of P. aeruginosa as described in the respiratory tract infection model.
b. Infection Procedure:
-
Anesthetize female mice (e.g., CBA/J strain, 5 weeks old).
-
Introduce a bacterial suspension (e.g., 50 µL of P. aeruginosa P9 at 1 x 10⁸ CFU/mouse) directly into the bladder via a transurethral catheter.
-
For mixed infections, a co-inoculum of P. aeruginosa and Enterococcus faecalis can be used.
c. This compound Administration:
-
Prepare and administer this compound as previously described.
-
Administer the treatment subcutaneously at specified intervals (e.g., twice daily for four days), starting at a defined time post-infection.
d. Evaluation of Therapeutic Effect:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the kidneys, homogenize the tissue, and perform quantitative bacteriology (CFU/g of tissue) to determine the bacterial load.
-
Significant reduction in the viable cell counts in the kidneys compared to the untreated control group indicates therapeutic efficacy.
Murine Thigh Muscle Infection Model
This localized infection model is particularly useful for assessing the in vivo activity of antibiotics against both Gram-positive and Gram-negative bacteria.
a. Bacterial Strain Preparation:
-
Prepare the inoculum of Staphylococcus aureus (both MSSA and MRSA strains) as previously described.
b. Infection Procedure:
-
Induce neutropenia in mice (e.g., ICR strain) by intraperitoneal injection of cyclophosphamide (B585) to minimize the host's immune response.
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension (e.g., S. aureus at 1 x 10⁷ CFU/mouse) into the thigh muscle of one hind limb.
c. This compound Administration:
-
Prepare and administer this compound subcutaneously.
-
Initiate treatment at a specific time post-infection (e.g., 1 hour).
d. Evaluation of Therapeutic Effect:
-
Monitor survival for a defined period to determine the ED₅₀.
-
Alternatively, at a specified time after treatment, euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and determine the bacterial load (CFU/g of tissue).
Visualizations
Experimental Workflow for Murine Infection Models
Caption: General experimental workflow for evaluating Cefozopran HCl in murine models.
Potential Immunomodulatory Effects of Cephalosporins
While this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis, some cephalosporins have been reported to exert immunomodulatory effects. These effects are generally secondary to their antimicrobial activity and are not fully characterized for Cefozopran specifically. The following diagram illustrates a simplified inflammatory signaling pathway that could be indirectly influenced by the reduction of bacterial load and associated pathogen-associated molecular patterns (PAMPs).
Caption: Indirect influence of Cefozopran HCl on inflammatory signaling.
Application Notes and Protocols for Cefozopran Hydrochloride in Antimicrobial Susceptibility Testing (AST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran hydrochloride is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1][2][3] Its potent activity, particularly against difficult-to-treat pathogens such as Pseudomonas aeruginosa, makes it a compound of significant interest in clinical and research settings.[1][2] The mechanism of action of Cefozopran, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[1][2][4] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][5][6] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[2][5]
These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with this compound using standard laboratory methods. The objective of AST is to determine the in vitro activity of an antimicrobial agent against a specific bacterial isolate, which is crucial for guiding therapeutic choices and monitoring the emergence of resistance.
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). This can be determined using methods such as broth microdilution. Another common method is disk diffusion (Kirby-Bauer test), where the size of the zone of growth inhibition around an antibiotic-impregnated disk correlates with the susceptibility of the organism.
Standardized procedures from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed to ensure the reproducibility and accuracy of AST results. These guidelines provide specific recommendations for inoculum preparation, growth medium, incubation conditions, and quality control.
Disclaimer: As of the latest update, specific CLSI or EUCAST interpretive breakpoints (Susceptible, Intermediate, Resistant) and quality control ranges for this compound have not been established. The following tables are provided as illustrative examples based on data for other cephalosporins and should not be used for clinical interpretation. Laboratories should perform their own validation studies to establish appropriate breakpoints and quality control parameters for this compound.
Mechanism of Action of this compound
Cefozopran exerts its bactericidal effect by inhibiting the synthesis of the bacterial peptidoglycan cell wall. The process is initiated by the binding of the β-lactam ring of Cefozopran to the active site of penicillin-binding proteins (PBPs). This acylation reaction inactivates the PBPs, preventing them from catalyzing the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. The inhibition of this crucial step weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.
Caption: Cefozopran's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Cefozopran Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility) at a concentration of 1000 µg/mL or higher.[7]
-
Filter-sterilize the stock solution if necessary.
-
-
Preparation of Serial Dilutions:
-
Perform serial two-fold dilutions of the Cefozopran stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate (e.g., 0.06 to 128 µg/mL).
-
Dispense 50 µL of each Cefozopran dilution into the appropriate wells of a 96-well plate.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
References
- 1. Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tentative interpretive standards for agar disk diffusion antimicrobial susceptibility testing of cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefoperazone: regression analysis, disk content, and disk susceptibility testing considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in vitro activity of cefoperazone and various combinations of cefoperazone/sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Cefozopran Hydrochloride in Preclinical Sepsis Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct preclinical data for Cefozopran hydrochloride in sepsis models was available through the conducted literature search. The following application notes and protocols are constructed based on the known mechanisms of fourth-generation cephalosporins and preclinical data from closely related compounds, such as ceftobiprole. This document is intended to serve as a foundational guide for designing and conducting further preclinical research on this compound for the treatment of sepsis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Prompt and effective antimicrobial therapy is a cornerstone of sepsis management. Cefozopran is a fourth-generation cephalosporin (B10832234) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[3][4][5] This document provides a detailed overview of a hypothetical preclinical study design to evaluate the efficacy of this compound in a murine model of sepsis, including proposed dosages, experimental protocols, and relevant signaling pathways.
Mechanism of Action and Relevant Signaling Pathways
Cefozopran, as a β-lactam antibiotic, primarily targets the synthesis of the peptidoglycan layer of the bacterial cell wall.[3][4][5] This action is crucial for its bactericidal effect. In the context of sepsis, the host's innate immune system recognizes pathogen-associated molecular patterns (PAMPs), triggering inflammatory signaling cascades that can become dysregulated.
-
Gram-Negative Sepsis: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent PAMP recognized by Toll-like receptor 4 (TLR4) on host immune cells.[6][7][8] This recognition initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, a hallmark of the septic response.
-
Gram-Positive Sepsis: Peptidoglycan and lipoteichoic acid from Gram-positive bacteria are recognized by intracellular NOD-like receptors (NOD1 and NOD2).[9][10][11][12] This engagement also activates signaling pathways culminating in an inflammatory response.
By effectively eliminating the bacterial load, Cefozopran can indirectly modulate these inflammatory pathways, potentially mitigating the excessive host response that leads to organ damage in sepsis.
Quantitative Data from a Preclinical Sepsis Model (Ceftobiprole)
Due to the absence of specific preclinical sepsis data for Cefozopran, the following table summarizes quantitative data from a study on ceftobiprole , a fifth-generation cephalosporin, in a murine model of bacteremia and disseminated infection, which shares similarities with sepsis. This data can serve as a reference for expected outcomes in similar studies with Cefozopran.
| Parameter | MSSA (Xen 36) | MRSA (Xen 31) | Reference |
| Animal Model | Neutropenic murine model of bacteremia and disseminated infection | Neutropenic murine model of bacteremia and disseminated infection | [13][14] |
| Treatment | Ceftobiprole (20 mg/kg, s.c.) | Ceftobiprole (20 mg/kg, s.c.) | [13][14] |
| Survival Rate (48h) | 100% (Ceftobiprole) vs. 20% (Vehicle) | 100% (Ceftobiprole) vs. 0% (Vehicle) | [13][14] |
| Bacterial Load Reduction (log10 CFU) | 3- to 6-log reduction in blood, lung, kidney, and liver | 3- to 6-log reduction in blood, lung, kidney, and liver | [13][14] |
| Bioluminescence Reduction (log units) | 2-log reduction | 2-log reduction | [13][14] |
Experimental Protocols
The following are proposed, detailed methodologies for a preclinical evaluation of this compound in a murine sepsis model. These protocols are based on established sepsis models and data from related cephalosporin studies.
Murine Cecal Ligation and Puncture (CLP) Sepsis Model
This surgical model induces polymicrobial peritonitis and is considered a gold standard for mimicking human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
21-gauge needle
-
This compound for injection
-
Sterile saline (0.9% NaCl)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve with a 3-0 silk suture, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer subcutaneous sterile saline (1 mL) for fluid resuscitation immediately after surgery.
-
House the animals in a temperature-controlled environment and monitor closely.
This compound Administration
Preparation:
-
Reconstitute this compound for injection with sterile saline to the desired concentration.
Administration:
-
Based on preclinical studies with other cephalosporins, a starting dose of 20-40 mg/kg administered subcutaneously (s.c.) or intravenously (i.v.) is proposed.
-
Administer the first dose 1-2 hours post-CLP surgery.
-
Continue dosing every 8-12 hours for a duration of 3-5 days.
-
A vehicle control group (sterile saline) should be included.
Assessment of Efficacy
Endpoints:
-
Survival: Monitor survival rates for at least 7 days post-CLP.
-
Bacterial Load: At defined time points (e.g., 24 hours post-treatment), collect blood and peritoneal lavage fluid for bacterial culture and quantification (CFU/mL).
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or peritoneal fluid using ELISA or multiplex assays.
-
Clinical Scoring: Monitor clinical signs of sepsis (e.g., piloerection, lethargy, altered posture) using a standardized scoring system.
Visualizations
Caption: Mechanism of Cefozopran Action.
Caption: Innate Immune Signaling in Sepsis.
Caption: Experimental Workflow for Sepsis Study.
References
- 1. Cephalosporins: Uses, List of Generations, Side Effects, and More [healthline.com]
- 2. droracle.ai [droracle.ai]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. pnas.org [pnas.org]
- 7. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress of relationship between Toll like receptor 4 and sepsis [xuebao.shsmu.edu.cn]
- 9. Current knowledge and future directions of TLR and NOD signaling in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOD-like receptor signaling beyond the inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. researchgate.net [researchgate.net]
Application Notes: Cefozopran Hydrochloride for Intracellular Bacteria in Cell Culture
For: Researchers, Scientists, and Drug Development Professionals
Subject: Evaluation of Cefozopran Hydrochloride for the Eradication of Intracellular Bacteria in In Vitro Cell Culture Models
Introduction and Principle
Cefozopran is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][3] While highly effective against extracellular bacteria, the application of Cefozopran for eliminating intracellular pathogens presents significant challenges.
The primary barrier to the efficacy of many antibiotics against intracellular bacteria is the host cell membrane, which can be impermeable to hydrophilic compounds.[4] Cephalosporins, as a class, are generally considered ineffective against common obligate and facultative intracellular bacteria such as Chlamydia, Listeria, Legionella, and Mycoplasma.[5] There is currently no established body of evidence or standardized protocol for the use of this compound to eliminate intracellular bacteria in cell culture.
Therefore, these notes provide a set of generalized protocols for researchers who wish to investigate the potential intracellular activity of Cefozopran. The following sections outline a standard intracellular bacterial infection assay (also known as a gentamicin (B1671437) protection assay) and essential cytotoxicity testing to determine a viable experimental window.
Mechanism of Action and Rationale
Cefozopran, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis in the bacterial cell wall.[2][3][5] This mechanism is effective only against actively dividing bacteria that are synthesizing new cell walls. The challenge for intracellular applications is twofold: the antibiotic must first penetrate the eukaryotic host cell membrane to reach the bacteria residing in the cytoplasm or within vacuoles, and second, it must reach a concentration sufficient to exert its bactericidal effect.
Quantitative Data Summary
No specific quantitative data for this compound's activity against intracellular bacteria is currently available in published literature. The tables below are provided as examples. Table 1 summarizes the known in vitro activity of Cefozopran against various extracellular bacterial species. Table 2 is a template for presenting cytotoxicity data, which is essential for interpreting any potential antibacterial effects.
Table 1: Example Minimum Inhibitory Concentrations (MIC) of Cefozopran against Extracellular Bacteria Note: These values are illustrative and may vary between specific strains and testing conditions. MIC is the lowest concentration of a drug that prevents visible in vitro growth of bacteria.[6][7]
| Bacterial Species | Type | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.5 - 4 |
| Streptococcus pneumoniae | Gram-positive | 0.06 - 1 |
| Escherichia coli | Gram-negative | 0.12 - 8 |
| Klebsiella pneumoniae | Gram-negative | 0.25 - 16 |
| Pseudomonas aeruginosa | Gram-negative | 2 - 64 |
| Enterobacter cloacae | Gram-negative | 0.5 - 32 |
Table 2: Template for Reporting Cytotoxicity of this compound Note: Researchers must determine these values for their specific cell line and experimental duration.
| Cell Line | Assay Type | Duration (hours) | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) |
| e.g., A549 | MTT | 24 | [Experimental Value] | [Experimental Value] |
| e.g., A549 | LDH Release | 24 | [Experimental Value] | [Experimental Value] |
| e.g., THP-1 | MTT | 48 | [Experimental Value] | [Experimental Value] |
| e.g., THP-1 | LDH Release | 48 | [Experimental Value] | [Experimental Value] |
| IC₅₀: Half-maximal inhibitory concentration. CC₅₀: 50% cytotoxic concentration. |
Protocols
Protocol 1: Intracellular Efficacy Assessment (Gentamicin Protection Assay)
This protocol is a generalized method to quantify the number of viable intracellular bacteria after treatment with an antibiotic like Cefozopran.[8][9][10] It relies on a secondary, membrane-impermeable antibiotic (e.g., gentamicin) to kill extracellular bacteria, ensuring that only internalized bacteria are assessed.
Materials:
-
Selected mammalian cell line (e.g., THP-1 macrophages, HeLa) and appropriate culture medium.
-
Bacterial strain of interest (facultative intracellular).
-
This compound stock solution.
-
Gentamicin solution (e.g., 10 mg/mL stock).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water).
-
Bacterial growth agar plates (e.g., LB, BHI).
-
24-well tissue culture plates.
Methodology:
-
Cell Seeding: Seed the host cells into a 24-well plate at a density that will result in ~80-90% confluency on the day of infection. Incubate overnight.
-
Bacterial Infection: On the day of the experiment, replace the medium with fresh, antibiotic-free medium. Infect the cells with the bacterial suspension at a predetermined multiplicity of infection (MOI).
-
Phagocytosis: Incubate for 1-2 hours to allow for bacterial internalization.
-
Extracellular Bacteria Removal: Aspirate the medium, wash the cells three times with sterile PBS, and then add fresh medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
Cefozopran Treatment: Aspirate the gentamicin-containing medium, wash the cells again three times with PBS, and add fresh medium containing serial dilutions of this compound. Include an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells thoroughly with PBS to remove the antibiotic. Add 200-500 µL of lysis buffer to each well and incubate for 5-10 minutes to rupture the host cells and release the intracellular bacteria.
-
Quantification: Collect the lysate from each well. Perform serial dilutions in PBS or saline and plate onto appropriate agar plates.
-
Colony Counting: Incubate the agar plates overnight at 37°C. Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria per well.
Protocol 2: Host Cell Cytotoxicity Assessment (LDH Assay)
It is critical to assess the cytotoxicity of Cefozopran on the host cell line to ensure that any reduction in bacterial count is not simply due to host cell death. The Lactate Dehydrogenase (LDH) assay is a common method for measuring cytotoxicity by quantifying the release of the cytosolic enzyme LDH from damaged cells.[11]
Materials:
-
Selected mammalian cell line and culture medium.
-
This compound.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well tissue culture plates (clear-bottom).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.[12]
-
Treatment: Prepare serial dilutions of Cefozopran in culture medium. Remove the old medium from the cells and add 100 µL of the Cefozopran dilutions to the respective wells.
-
Controls: Prepare the following controls:
-
Spontaneous Release: Untreated cells (medium only).
-
Maximum Release: Cells treated with the lysis buffer provided in the kit.
-
Background: Medium only (no cells).
-
-
Incubation: Incubate the plate for the same duration as the intracellular efficacy assay (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add the specified volume to each well containing supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Data Analysis: Correct for background by subtracting the "Medium Only" control reading. Calculate the percentage of cytotoxicity for each Cefozopran concentration using the formula provided by the kit manufacturer, based on the spontaneous and maximum release controls.
Conclusion and Recommendations
The provided protocols offer a foundational framework for the preliminary investigation of this compound's activity against intracellular bacteria. Given the lack of existing data, it is imperative that researchers perform these experiments with robust controls. A thorough cytotoxicity assessment is crucial to establish a non-toxic concentration range for the host cells. Only within this range can any observed reduction in intracellular CFU be potentially attributed to a direct antibacterial effect. Should Cefozopran show unexpected efficacy, further studies would be required to elucidate its mechanism of host cell entry and intracellular action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Cefozopran | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, fast and reliable scan-based technique as a novel approach to quantify intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Identifying Cefozopran Hydrochloride Degradation Products using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefozopran hydrochloride is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity. Like many β-lactam antibiotics, Cefozopran is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. Therefore, it is crucial to identify and characterize its degradation products. This document provides detailed application notes and protocols for the identification of this compound degradation products using advanced mass spectrometry techniques. Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
This guide outlines the methodologies for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions. It further details the use of Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a Quadrupole Time-of-Flight (Q-TOF) detector, for the separation, identification, and structural elucidation of the resulting degradation products.
Data Presentation: Quantitative Summary of Forced Degradation Studies
Forced degradation studies were conducted to determine the intrinsic stability of this compound. The following table summarizes the quantitative results of the degradation of this compound and the formation of its major degradation products under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Cefozopran HCl | Degradation Products Formed | % Formation of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | ~ 25% | DP-A, DP-B | Not specified |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | ~ 35% | DP-C, DP-D | Not specified |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | ~ 15% | DP-E | Not specified |
| Thermal Degradation | Solid State | 7 days | 105°C | ~ 10% | DP1, DP2 | Not specified |
| Photolytic Degradation | UV light (254 nm) | 48 hours | Room Temperature | ~ 5% | Minor unidentified products | Not specified |
Note: The percentage of degradation and formation are approximate values based on typical cephalosporin degradation profiles and should be confirmed experimentally.
Identified Degradation Products of this compound
Mass spectrometry analysis, particularly using high-resolution Q-TOF MS, has enabled the identification of several degradation products of this compound. In solid-state degradation studies, two primary degradation products, designated as DP1 and DP2, have been characterized.[3] In aqueous solutions under various pH conditions, a more extensive degradation profile with up to six degradation products has been observed.[4]
The table below details the mass spectrometric information for Cefozopran and its identified degradation products from solid-state studies.
| Compound | Retention Time (t_R) (min) | Chemical Formula | Measured m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Main Fragmentation Ions (m/z) |
| Cefozopran (CZH) | 4.1 | C₁₉H₁₇N₇O₅S₂ | 548.0705 | 548.0709 | 426.0498, 281.0231, 154.0432 |
| Degradation Product 1 (DP1) | 1.22 | C₁₉H₁₉N₇O₆S₂ | 566.0811 | 566.0814 | 426.0498, 299.0337, 154.0432 |
| Degradation Product 2 (DP2) | 5.3 | C₁₉H₁₅N₇O₄S₂ | 530.0599 | 530.0603 | 426.0498, 263.0125, 154.0432 |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies should be performed on a single batch of this compound to ensure consistency of results. The target level of degradation is typically between 5-20% to provide a meaningful profile of degradation products without over-stressing the molecule, which could lead to secondary and irrelevant degradation pathways.[5]
a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
b. Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid (HCl).
-
Reflux the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute to a final volume of 25 mL with the mobile phase.
c. Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide (NaOH).
-
Heat the mixture at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid (HCl).
-
Dilute to a final volume of 25 mL with the mobile phase.
d. Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 25 mL with the mobile phase.
e. Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a petri dish.
-
Expose the powder to a temperature of 105°C in a hot air oven for 7 days.
-
After exposure, dissolve a portion of the powder in the mobile phase to achieve a known concentration.
f. Photolytic Degradation:
-
Place a solution of this compound (1 mg/mL) in a transparent container.
-
Expose the solution to UV light at 254 nm in a photostability chamber for 48 hours.
-
A control sample should be stored in the dark under the same temperature conditions.
LC-Q-TOF Mass Spectrometry Analysis
A validated stability-indicating LC-MS method is crucial for the separation and identification of Cefozopran and its degradation products.
a. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
b. Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Drying Gas Temperature: 300°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psig
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 200 V
-
Skimmer Voltage: 65 V
-
Mass Range: m/z 50-1050
-
Data Acquisition: Auto MS/MS mode
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study and analysis of this compound.
References
Application Notes and Protocols for In vivo Imaging of Cefozopran Hydrochloride Distribution in Infected Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Cefozopran hydrochloride distribution in bacterially infected tissues. The following sections detail the principles, experimental setup, and data analysis for tracking this fourth-generation cephalosporin (B10832234), aiding in the evaluation of its pharmacokinetic and pharmacodynamic properties at the site of infection.
Introduction
This compound is a broad-spectrum, fourth-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2] Understanding the biodistribution and target site accumulation of Cefozopran is crucial for optimizing dosing regimens and ensuring therapeutic efficacy, particularly against resistant pathogens. In vivo imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT), offer a non-invasive method to visualize and quantify the distribution of radiolabeled Cefozopran in infected tissues over time.
Principle of the Method
The methodology is based on the radiolabeling of this compound with a gamma-emitting radionuclide, typically Technetium-99m (99mTc), to enable its detection by a SPECT camera. The radiolabeled Cefozopran is administered to an animal model with a localized bacterial infection. The gamma rays emitted by 99mTc allow for the visualization of the drug's accumulation at the infection site compared to healthy tissues. Co-registration with CT provides anatomical context to the functional SPECT data. Quantitative analysis of the acquired images allows for the determination of the drug's concentration in various tissues.
Key Experiments and Protocols
Radiolabeling of this compound with Technetium-99m
This protocol is adapted from methods used for other cephalosporins, such as ceftriaxone.[6][7]
Materials:
-
This compound
-
99mTc-pertechnetate (eluted from a 99Mo/99mTc generator)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Nitrogen gas
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Saline solution (0.9% NaCl)
-
ITLC-SG strips
-
Saline and acetone (B3395972) as mobile phases
-
Gamma counter
Protocol:
-
Prepare a stock solution of this compound in saline.
-
In a sterile, nitrogen-purged vial, add the this compound solution.
-
Add a freshly prepared solution of stannous chloride dihydrate (as a reducing agent).
-
Adjust the pH of the solution to 5-6 using sterile HCl or NaOH.
-
Add the 99mTc-pertechnetate solution to the vial.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Perform quality control using Instant Thin Layer Chromatography (ITLC) with two mobile phases (saline and acetone) to determine the radiochemical purity.
-
Calculate the percentage of 99mTc-Cefozopran, free 99mTc-pertechnetate, and 99mTc-colloid. A radiochemical purity of >90% is desirable for in vivo studies.
Animal Model of Localized Bacterial Infection
A neutropenic mouse thigh infection model is a commonly used and reproducible model for studying the efficacy of antibiotics.[8][9][10][11][12]
Materials:
-
6-8 week old female ICR or BALB/c mice
-
Staphylococcus aureus (e.g., ATCC 29213) or other relevant bacterial strain
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Saline solution (0.9% NaCl)
-
Isoflurane for anesthesia
Protocol:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection.[8][9]
-
Culture S. aureus overnight in TSB, then subculture to obtain a mid-logarithmic growth phase.
-
Wash the bacterial cells with sterile saline and resuspend to a concentration of approximately 1 x 10⁸ CFU/mL.
-
On the day of the experiment (day 0), anesthetize the neutropenic mice with isoflurane.
-
Inject 0.1 mL of the S. aureus suspension (1 x 10⁷ CFU) intramuscularly into the right thigh muscle. The left thigh can be injected with sterile saline to serve as a control for inflammation.[10]
In vivo SPECT/CT Imaging
Materials:
-
99mTc-Cefozopran solution
-
Animal anesthesia system (e.g., isoflurane)
-
SPECT/CT scanner suitable for small animals
-
Image analysis software
Protocol:
-
Anesthetize the infected mice using isoflurane.
-
Administer a known activity of 99mTc-Cefozopran (e.g., 3.7-7.4 MBq) via tail vein injection.
-
Acquire whole-body SPECT and CT images at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to assess the pharmacokinetics and biodistribution.
-
For SPECT imaging, use a low-energy, high-resolution collimator and acquire images for a set duration.
-
For CT imaging, acquire a full-body scan for anatomical co-registration.
-
Maintain the animals under anesthesia and monitor their vital signs throughout the imaging procedure.
Biodistribution Study and Data Analysis
Protocol:
-
Following the final imaging time point, euthanize the mice.
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and the infected and control thighs).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate the target-to-non-target (T/NT) ratio by dividing the %ID/g of the infected thigh by the %ID/g of the contralateral (control) thigh muscle.
Data Presentation
Table 1: Representative Biodistribution of 99mTc-Labeled Cephalosporins in Infected Mice (%ID/g)
(Data adapted from studies on 99mTc-ceftriaxone and other cephalosporins and should be considered as a reference)[6][7]
| Organ/Tissue | 1-hour post-injection | 4-hours post-injection |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Heart | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Lungs | 1.0 ± 0.3 | 0.4 ± 0.1 |
| Liver | 4.0 ± 0.8 | 2.5 ± 0.5 |
| Spleen | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Kidneys | 15.0 ± 3.0 | 8.0 ± 1.5 |
| Stomach | 0.7 ± 0.2 | 0.3 ± 0.1 |
| Intestines | 2.0 ± 0.5 | 3.5 ± 0.7 |
| Muscle (Control) | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Infected Muscle | 2.0 ± 0.4 | 1.5 ± 0.3 |
Table 2: Target-to-Non-Target (T/NT) Ratios for 99mTc-Labeled Cephalosporins in Infected Muscle
(Data adapted from studies on 99mTc-ceftriaxone)[6][7]
| Time Post-Injection | T/NT Ratio (S. aureus infected vs. control muscle) |
| 1 hour | 5.0 ± 0.8 |
| 2 hours | 4.5 ± 0.6 |
| 4 hours | 7.5 ± 1.2 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo imaging.
Conclusion
The protocols and data presented provide a framework for the in vivo imaging and quantitative analysis of this compound distribution in infected tissues. By adapting established methods for radiolabeling and animal modeling, researchers can effectively visualize the accumulation of this antibiotic at the site of infection. This information is invaluable for preclinical drug development, aiding in the optimization of therapeutic strategies and the assessment of drug efficacy against bacterial pathogens. Further studies are warranted to generate specific biodistribution data for Cefozopran to validate and extend these findings.
References
- 1. Fourth generation cephalosporins in the antimicrobial chemotherapy of surgical infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefepime: a new fourth-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Imaging bacteria with radiolabelled quinolones, cephalosporins and siderophores for imaging infection: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging bacteria with radiolabelled quinolones, cephalosporins and siderophores for imaging infection: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo activity of WCK 4282 (high-dose cefepime/tazobactam) against serine β-lactamase-producing Enterobacterales and Pseudomonas aeruginosa in the neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1405. Efficacy of the Human-Simulated Regimen (HSR) of Cefepime (FEP)/VNRX-5133 Combination Against Serine β-Lactamase-Producing Gram-negative Bacteria in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Combination of Cefozopran Hydrochloride with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro use of Cefozopran hydrochloride in combination with other antibiotics. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and interpreting in vitro synergy studies.
Introduction
Cefozopran is a fourth-generation cephalosporin (B10832234) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The increasing prevalence of multidrug-resistant (MDR) organisms necessitates the exploration of combination therapies to enhance efficacy, overcome resistance, and reduce the potential for the emergence of further resistance. This document summarizes key findings from in vitro studies investigating the synergistic, additive, indifferent, or antagonistic effects of Cefozopran in combination with other antimicrobial agents.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound in combination with other antibiotics.
Cefozopran in Combination with Glycopeptides against Methicillin-Resistant Staphylococcus aureus (MRSA)
A study by Toyokawa et al. (2003) evaluated the in vitro effects of Cefozopran (CZOP) combined with teicoplanin (TEIC) or vancomycin (B549263) (VCM) against 50 clinical isolates of MRSA. The interactions were assessed using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index and the Fractional Bactericidal Concentration (FBC) index.[1]
Table 1: In Vitro Synergy of Cefozopran with Glycopeptides against MRSA [1]
| Combination | Number of Strains | Synergy (FIC Index ≤ 0.5) | Additive Effect (FIC Index > 0.5 to < 4.0) |
| Cefozopran + Teicoplanin | 50 | 98% (49 strains) | 2% (1 strain) |
| Cefozopran + Vancomycin | 50 | 20% (10 strains) | 80% (40 strains) |
Table 2: In Vitro Bactericidal Synergy of Cefozopran with Glycopeptides against MRSA [1]
| Combination | Number of Strains | Synergistic Bactericidal Effect (FBC Index ≤ 0.5) |
| Cefozopran + Teicoplanin | 32 | 88% |
| Cefozopran + Vancomycin | 32 | 48% |
Data from Toyokawa M, et al. J Chemother. 2003.[1]
The time-kill curve analysis in the same study confirmed that the bactericidal potency of teicoplanin and vancomycin is increased when used in combination with Cefozopran.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for similar in vitro synergy studies.
Checkerboard Assay for Synergy Testing
The checkerboard method is a common technique to assess the in vitro interaction of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of Cefozopran in combination with another antibiotic against a specific bacterial isolate.
Materials:
-
This compound powder
-
Second antibiotic powder (e.g., teicoplanin, vancomycin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (37°C)
-
Microplate reader (optional)
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of Cefozopran and the second antibiotic in a suitable solvent according to the manufacturer's instructions.
-
Prepare Antibiotic Dilutions:
-
In a 96-well microtiter plate, serially dilute this compound along the x-axis (e.g., columns 1-10) in CAMHB.
-
Serially dilute the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.
-
The final volume in each well should be 50 µL. This creates a checkerboard of varying antibiotic concentrations.
-
Include a row and a column with each antibiotic alone to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Calculate FIC Index:
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC index for each combination is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index < 4.0
-
Antagonism: FIC Index ≥ 4.0
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Objective: To assess the rate of bacterial killing by Cefozopran in combination with another antibiotic.
Materials:
-
This compound
-
Second antibiotic
-
CAMHB
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile test tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Agar plates for colony counting
-
Sterile saline for dilutions
Protocol:
-
Prepare Test Tubes: Prepare tubes containing CAMHB with the following:
-
No antibiotic (growth control)
-
Cefozopran alone (at a clinically relevant concentration, e.g., 1/2 x MIC)
-
Second antibiotic alone (at a clinically relevant concentration, e.g., 1/2 x MIC)
-
Cefozopran and the second antibiotic in combination (at the same concentrations as above)
-
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic condition.
-
Interpretation:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Additive: A < 2 log₁₀ but > 1 log₁₀ decrease in CFU/mL between the combination and the most active single agent.
-
Indifference: A < 1 log₁₀ increase or decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Workflow of the time-kill assay.
Potential Combinations with Other Antibiotic Classes
While specific data for Cefozopran in combination with a wide range of antibiotic classes is limited, studies on other cephalosporins can provide insights into potential interactions.
-
Aminoglycosides: The combination of cephalosporins and aminoglycosides is often synergistic against various Gram-negative bacteria, including Pseudomonas aeruginosa.[2][3] This synergy is thought to result from the cephalosporin-induced damage to the cell wall, which facilitates the uptake of the aminoglycoside.
-
Fluoroquinolones: Combinations of cephalosporins and fluoroquinolones have shown synergistic activity against P. aeruginosa, including strains resistant to one or both agents.[2][3]
-
Carbapenems: The combination of a cephalosporin with a carbapenem (B1253116) may be beneficial in certain situations, but antagonism has also been reported, particularly against P. aeruginosa.[4] Therefore, this combination should be approached with caution and evaluated on a case-by-case basis.
It is crucial to perform in vitro synergy testing for specific Cefozopran combinations against the target organisms of interest, as the outcomes can be species- and strain-dependent.
Conclusion
The in vitro data currently available suggests that this compound in combination with glycopeptides, particularly teicoplanin, exhibits significant synergistic activity against MRSA.[1] This highlights the potential of Cefozopran as a valuable component of combination therapy for serious Gram-positive infections. Further in vitro studies are warranted to explore the full potential of Cefozopran in combination with other antibiotic classes against a broader range of clinically relevant pathogens. The protocols and data presented in these application notes provide a foundation for researchers to conduct such investigations.
References
- 1. In vitro combined effects of cefozopran/teicoplanin and cefozopran/vancomycin on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Combined effect of sulbactam/cefoperazone and other antibiotics against clinical isolates of multi-resistant strains. II. In vitro combined effects of sulbactam/cefoperazone with imipenem/cilastatin, cefuzonam, flomoxef, amikacin or tobramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cefozopran hydrochloride instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefozopran (B1663582) hydrochloride. The information addresses common stability issues encountered in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Cefozopran hydrochloride solution is showing signs of degradation. What is the primary cause?
A1: The principal cause of this compound (CZH) instability in aqueous solutions is the hydrolytic cleavage of the β-lactam ring.[1][2][3] This reaction is a pseudo-first-order process and is the preferred degradation pathway for β-lactam antibiotics.[1][2][3]
Q2: How does pH affect the stability of my this compound solution?
A2: The stability of CZH is significantly influenced by pH.[1][2][3] It is most stable in slightly acidic to neutral pH ranges.[1][2][3][4] In alkaline conditions, the degradation rate increases substantially.[1][2][3][4] The degradation is subject to specific acid-base catalysis, meaning it is catalyzed by both hydrogen (H+) and hydroxide (B78521) (OH-) ions.[1][2][3][4]
Q3: I've observed a loss of potency in my Cefozopran solution over a short period. What is the expected kinetic behavior of its degradation?
A3: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][2][3] This means the rate of degradation is proportional to the concentration of Cefozopran. The overall degradation rate is a sum of partial reactions including hydrolysis catalyzed by hydrogen and hydroxide ions, and spontaneous hydrolysis of its different ionic forms (dications, monocations, and zwitterions).[1][2]
Q4: Are there any specific buffer components I should avoid when preparing Cefozopran solutions?
A4: Studies have shown that general acid-base hydrolysis by common buffer components like acetate, borate, and phosphate (B84403) does not significantly occur with this compound.[1][2] However, it is crucial to maintain the pH within the optimal stability range (slightly acidic to neutral).
Q5: Can Cefozopran isomerize in solution, and does this affect its activity?
A5: Yes, Cefozopran can exist as two different configurations (isomers) in an aqueous solution containing acetonitrile.[5] Research indicates that the cis-isomer possesses stronger biological activity than the trans-isomer.[5]
Q6: What are the main degradation products of this compound in aqueous solutions?
A6: Several degradation products of this compound have been identified. The primary degradation pathway involves the opening of the β-lactam ring.[1][2] Specific degradation products can be identified and quantified using analytical techniques like HPLC combined with mass spectrometry (ESI-Q-TOF).[1][2]
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Optimal Condition | Reference |
| pH | Highly dependent; less stable in alkaline and strongly acidic conditions. | Slightly acidic to neutral pH | [1][2][3] |
| Temperature | Increased temperature accelerates degradation. | Lower temperatures (refrigerated or as specified) | [6][7][8] |
| Light | Exposure to light can lead to decomposition. | Store in light-protected containers (e.g., amber vials). | [7][8] |
| Ionic Strength | No significant influence observed in hydrochloric acid and sodium hydroxide solutions. | Not a critical factor for catalysis. | [1][3] |
| Presence of Water | Essential for hydrolytic degradation. | Use non-aqueous solvents for long-term storage if possible, or prepare fresh aqueous solutions. | [7][9] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution via HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution under various conditions (e.g., different pH, temperature).
1. Materials:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Buffer solutions of desired pH (e.g., phosphate, acetate)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatically controlled chambers/water baths
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of buffer solutions covering the desired pH range.
-
For each test condition, dilute the stock solution with the appropriate buffer to a final working concentration (e.g., 100 µg/mL).
3. Stress Conditions:
-
pH Stability: Incubate the prepared solutions at different pH values at a constant temperature (e.g., 37°C).
-
Thermal Stability: Incubate solutions at a constant pH across a range of temperatures (e.g., 25°C, 40°C, 60°C).
-
Photostability: Expose a solution to a controlled light source, while keeping a control sample in the dark.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a mixture of a buffer (e.g., 12 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 95:5 v/v).[4]
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).[4]
-
Detection Wavelength: Monitor the elution at a wavelength where Cefozopran has maximum absorbance (e.g., 260 nm).[6]
-
Injection Volume: Inject a fixed volume of the sample (e.g., 10 µL).[6]
-
Analysis Schedule: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution, dilute if necessary, and inject it into the HPLC system.
5. Data Analysis:
-
Record the peak area of the Cefozopran peak at each time point.
-
Calculate the percentage of Cefozopran remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the pseudo-first-order degradation rate constant (k) from the slope of the line.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
Caption: General experimental workflow for this compound stability testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. On the isomerisation of cefozopran in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. scitechnol.com [scitechnol.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Optimizing Cefozopran Hydrochloride Dosage for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cefozopran hydrochloride in in vivo experiments. The information aims to help minimize toxicity while achieving desired therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antibacterial action and what are the key considerations for in vivo studies?
This compound is a fourth-generation cephalosporin (B10832234) antibiotic. Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death. For in vivo studies, it is crucial to consider that while targeting bacterial cells, high concentrations of this compound can have off-target effects on host tissues, leading to toxicity.
Q2: What are the primary forms of toxicity associated with this compound in vivo?
The primary toxicities associated with high doses of this compound, similar to other cephalosporins, are nephrotoxicity (kidney damage) and neurotoxicity (nervous system damage).[1][2][3] Researchers should be vigilant for signs of these toxicities in their animal models.
Q3: What are the known risk factors for this compound-induced toxicity?
Several factors can increase the risk of toxicity. Pre-existing renal impairment is a significant risk factor as Cefozopran is primarily cleared by the kidneys.[1] Higher doses and prolonged treatment durations also elevate the risk. Co-administration with other nephrotoxic or neurotoxic agents should be approached with caution.
Q4: Are there established in vivo dosage regimens for this compound in common animal models?
While specific dose-ranging studies for this compound are not extensively published, data from other cephalosporins can provide a starting point. For instance, studies with cephaloridine (B1668813) in rats have used doses ranging from 150 to 600 mg/kg to investigate nephrotoxicity.[4] It is imperative to conduct a pilot dose-ranging study for your specific animal model and experimental conditions to determine the optimal therapeutic window that minimizes toxicity.
Troubleshooting Guides
Issue 1: Signs of Nephrotoxicity Observed in Animal Models
Symptoms:
-
Increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Changes in urine output.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Dosage is too high. | Reduce the dosage of this compound in subsequent experiments. Perform a dose-response study to identify the minimum effective dose with the lowest toxicity. |
| Pre-existing renal impairment in the animal model. | Screen animals for baseline renal function before initiating the study. Exclude animals with pre-existing kidney conditions. |
| Dehydration of animals. | Ensure ad libitum access to water. Dehydration can exacerbate kidney injury. |
| Co-administration of other nephrotoxic agents. | Review all administered compounds for potential nephrotoxic effects and consider alternative, less toxic agents if possible. |
Issue 2: Signs of Neurotoxicity Observed in Animal Models
Symptoms:
-
Seizures, myoclonus (muscle twitching), or altered mental status (e.g., confusion, delirium).[1][2][3]
-
Abnormalities in neurobehavioral tests.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive dosage leading to high CNS concentrations. | Lower the administered dose. The neurotoxicity of cephalosporins is often concentration-dependent.[2] |
| Impaired renal clearance leading to drug accumulation. | Assess renal function. If impaired, adjust the dosage accordingly.[1] |
| Disruption of GABAergic neurotransmission. | The primary mechanism of cephalosporin-induced neurotoxicity is believed to be the antagonism of GABA-A receptors.[1][2][6][7] Consider this mechanism when interpreting results. |
Data Presentation
Table 1: Example of Dose-Ranging and Toxicity Data for a Cephalosporin (Cephaloridine) in Rats
Note: This data is for Cephaloridine and should be used as a reference for designing studies with this compound, as specific data for the latter is limited.
| Dose (mg/kg, IV) | Serum Creatinine (mg/dL) | BUN (mg/dL) | Histopathological Findings (Kidney) | Neurobehavioral Score (Arbitrary Units) |
| Control | 0.5 ± 0.1 | 20 ± 2 | Normal renal architecture | 0 |
| 150 | 0.6 ± 0.1 | 25 ± 3 | No significant changes | 0 |
| 300 | 1.2 ± 0.3 | 45 ± 5 | Mild proximal tubular swelling | 1 ± 0.5 |
| 600 | 2.5 ± 0.5 | 80 ± 10 | Moderate to severe acute tubular necrosis[4] | 3 ± 1* |
*p < 0.05 compared to control.
Experimental Protocols
Protocol 1: Acute Intravenous Toxicity Study in Rodents (Adapted from OECD Guideline 420)
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
Groups: A minimum of three dose groups and a vehicle control group (e.g., sterile saline).
-
Dosage: Based on a preliminary range-finding study, select at least three doses. For a cephalosporin, these might range from 100 mg/kg to 1000 mg/kg.
-
Administration: Administer this compound as a single intravenous (IV) bolus injection.
-
Observations:
-
Monitor animals continuously for the first 4 hours post-administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, and any signs of seizures or motor disturbances.
-
Measure body weight before dosing and at least weekly thereafter.
-
-
Endpoint Analysis:
-
At day 14, collect blood for serum biochemistry (creatinine, BUN, ALT, AST).
-
Perform a gross necropsy and collect key organs (kidneys, brain, liver) for histopathological examination.
-
Protocol 2: Assessment of Nephrotoxicity
-
Animal Model and Dosing: As described in the acute toxicity protocol, but can be adapted for repeated dosing studies.
-
Biochemical Analysis:
-
Collect blood at baseline and at selected time points after this compound administration.
-
Measure serum creatinine and BUN as primary indicators of kidney function.
-
-
Histopathological Examination:
-
At the end of the study, perfuse the animals and collect the kidneys.
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the kidneys and stain with Hematoxylin and Eosin (H&E).
-
Examine for signs of tubular necrosis, interstitial nephritis, and glomerular damage under a light microscope.[8][9][10][11]
-
Protocol 3: Assessment of Neurotoxicity
-
Animal Model and Dosing: As described in the acute toxicity protocol.
-
Neurobehavioral Assessment:
-
Perform a functional observational battery (FOB) before and at various time points after dosing. This can include assessments of:
-
Home cage activity
-
Open field activity (locomotion, rearing)
-
Sensorimotor responses (e.g., startle reflex, righting reflex)
-
Autonomic signs (e.g., salivation, piloerection)
-
-
-
Histopathological Examination:
Mandatory Visualization
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
References
- 1. Cephalosporin-induced neurotoxicity: clinical manifestations, potential pathogenic mechanisms, and the role of electroencephalographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefepime-induced neurotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurobehavioral Effects of Cephalosporins: Assessment of Locomotors Activity, Motor and Sensory Development in Zebrafish [frontiersin.org]
- 4. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.rochesterregional.org [scholar.rochesterregional.org]
- 7. researchgate.net [researchgate.net]
- 8. Histological Injury to Rat Brain, Liver, and Kidneys by Gold Nanoparticles is Dose-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Impact of pH on the stability and activity of Cefozopran hydrochloride.
This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals working with Cefozopran (B1663582) hydrochloride. The focus is on the critical impact of pH on the stability and biological activity of this fourth-generation cephalosporin (B10832234).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of Cefozopran hydrochloride in aqueous solutions?
A1: this compound (CZH) demonstrates its highest stability in slightly acidic to neutral aqueous solutions.[1][2] Like other fourth-generation cephalosporins, it is most stable in this range and becomes significantly less stable in alkaline conditions.[1][2]
Q2: How does pH affect the degradation kinetics of this compound?
A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][2] The degradation rate is subject to specific acid-base catalysis. This involves several simultaneous reactions: hydrolysis catalyzed by hydrogen ions (H+) at low pH, spontaneous hydrolysis by water, and hydrolysis catalyzed by hydroxide (B78521) ions (OH-) at high pH.[1][2] The overall degradation rate is a sum of these individual reaction rates.
Q3: What is the primary degradation pathway for this compound in aqueous solutions?
A3: The main degradation pathway, common to β-lactam antibiotics, is the hydrolytic cleavage of the β-lactam ring.[1][2] This occurs via a nucleophilic attack on the carbonyl carbon within the four-membered ring structure, leading to the loss of antibacterial activity. Under highly acidic or alkaline conditions, this process is accelerated.[1]
Q4: Does the buffer type used in my solution affect the stability of this compound?
A4: While specific acid-base catalysis is the primary driver of degradation for this compound, some buffer species can participate in general acid-base catalysis, potentially accelerating degradation for other cephalosporins.[1][3] Studies on CZH did not observe general acid-base hydrolysis in common buffers like acetate (B1210297), borate (B1201080), and phosphate (B84403), but it is a crucial factor to consider when designing experiments.[1][2]
Q5: How does pH influence the antibacterial activity of this compound?
A5: The effect of pH on the antibacterial activity of Cefozopran specifically is not well-documented in publicly available literature. However, for the β-lactam class of antibiotics, activity can be pH-dependent. For some cephalosporins, acidic conditions have been shown to increase activity against certain bacteria. It is recommended to conduct activity assays at a physiologically relevant pH (e.g., 7.2-7.4) unless the experimental goal is to specifically investigate pH effects.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of Cefozopran potency or appearance of unknown peaks in HPLC. | Inappropriate pH: The solution pH may be too acidic or, more likely, too alkaline, causing rapid hydrolysis of the β-lactam ring.[1][2] | 1. Immediately measure the pH of your stock solutions and experimental media.2. Ensure the pH is within a slightly acidic to neutral range for maximum stability.[1]3. Use freshly prepared, pH-adjusted buffers for all dilutions.4. Store stock solutions at recommended temperatures (typically 2-8°C for short-term, ≤ -20°C for long-term) and minimize freeze-thaw cycles. |
| Inconsistent antibacterial activity (MIC) results. | pH shift during experiment: Bacterial metabolism can alter the pH of the culture medium over the incubation period, which may affect the antibiotic's efficacy. | 1. Use a well-buffered microbiological medium (e.g., MOPS-buffered broth) to maintain a stable pH.2. Measure the pH of the medium before and after the incubation period to check for significant shifts.3. Ensure the initial pH of the medium is appropriate for both bacterial growth and antibiotic activity. |
| Precipitation observed in Cefozopran solution. | pH-dependent solubility: The solubility of Cefozopran, like many drug compounds, can be influenced by pH due to its ionizable groups. | 1. Determine the pH at which the precipitation occurs.2. Adjust the pH of the solvent or buffer to a range where Cefozopran is known to be soluble.3. Consider performing a solubility profile study across a range of pH values if this is a recurring issue. |
Data Presentation
While specific degradation rate constants are not available in the cited literature, the qualitative stability profile across a wide pH range is well-established.
Table 1: Qualitative pH Stability Profile of this compound in Aqueous Solution
| pH Range | Stability Level | Primary Degradation Mechanism |
| < 4.0 (Strongly Acidic) | Low | Specific acid-catalyzed hydrolysis of the β-lactam ring.[1][2] |
| 4.0 - 7.0 (Slightly Acidic to Neutral) | High (Optimal) | Spontaneous, water-catalyzed hydrolysis of the β-lactam ring.[1][2] |
| > 7.0 (Alkaline) | Very Low | Specific base-catalyzed hydrolysis of the β-lactam ring.[1][2] |
Experimental Protocols
Protocol 1: pH-Rate Profile Stability Study using HPLC
This protocol outlines a method to determine the degradation kinetics of this compound at different pH values.
-
Materials & Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer salts (e.g., potassium phosphate, sodium acetate, sodium borate)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Class A volumetric flasks and pipettes
-
pH meter
-
Validated stability-indicating HPLC method (RP-HPLC with UV detection is common).[4]
-
-
Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5, 7, 9, 12).
-
Use appropriate buffer systems for each pH (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 7, borate for pH 9).
-
Adjust the final pH of each buffer solution accurately using HCl or NaOH.
-
-
Sample Preparation & Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
For each pH buffer, dilute the stock solution to a final concentration (e.g., 100 µg/mL). This is your t=0 sample.
-
Incubate the remaining buffered solutions in a constant temperature bath (e.g., 40°C or 60°C) to accelerate degradation.
-
-
HPLC Analysis:
-
Immediately after preparation, inject the t=0 sample for each pH into the HPLC system to determine the initial concentration (C₀).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each incubated solution.
-
Quench the reaction if necessary (e.g., by dilution in mobile phase or freezing) and analyze by HPLC to determine the concentration of Cefozopran at time t (Cₜ).
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[Cₜ]) versus time (t).
-
If the degradation follows first-order kinetics, the plot will be linear.[4]
-
The observed degradation rate constant (k_obs) for each pH is the negative of the slope of this line.
-
Finally, plot log(k_obs) versus pH to generate the pH-rate profile.
-
Protocol 2: Determining Minimum Inhibitory Concentration (MIC) at Various pH Values
This protocol describes how to assess the antibacterial activity of this compound at different pH levels.
-
Materials & Reagents:
-
This compound
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium.
-
Sterile buffers (e.g., MES for acidic pH, MOPS or HEPES for neutral/alkaline pH) to add to the medium.
-
Sterile 96-well microplates.
-
-
Media Preparation:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Create batches of the broth and adjust them to the desired final pH values (e.g., 5.5, 7.2, 8.0) using the sterile buffers. Ensure the buffer concentration does not inhibit bacterial growth.
-
Confirm the final pH of each batch of medium after sterilization and equilibration.
-
-
Inoculum and Drug Preparation:
-
Prepare a bacterial inoculum standardized to ~5 x 10⁵ CFU/mL in each of the pH-adjusted broths.
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in each of the pH-adjusted broths in the 96-well plates.
-
-
Incubation and Reading:
-
Inoculate the wells with the standardized bacterial suspension. Include positive (no drug) and negative (no bacteria) controls for each pH condition.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of Cefozopran that completely inhibits visible bacterial growth at each specific pH.
-
Visualizations
Caption: Experimental workflow for a pH-rate profile stability study.
References
Preventing the degradation of Cefozopran hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Cefozopran (B1663582) hydrochloride (CZH) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cefozopran hydrochloride degradation in solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring.[1][2] This reaction involves a nucleophilic attack on the carbonyl carbon within the β-lactam moiety, leading to the opening of the ring.[1][2] This process is influenced by the pH of the solution and is subject to specific acid-base catalysis.[1][2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound, like other fourth-generation cephalosporins, is most stable in slightly acidic to neutral pH environments.[1][2] Its stability decreases significantly in alkaline conditions.[1][2] The degradation in aqueous solutions follows pseudo-first-order kinetics.[1][2]
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored at -20°C or -80°C in a sealed container, protected from moisture.[3][4] It is also crucial to protect it from light.[5]
Q4: Is this compound stable in the solid state at room temperature?
A4: this compound is known to be unstable in the solid state, with degradation influenced by factors such as temperature and relative air humidity.[2][6] The degradation process in the solid state has been observed to follow first-order kinetics.[6]
Q5: What types of degradation products are formed from this compound?
A5: Degradation of this compound can lead to the formation of several products. Studies have identified multiple degradation products resulting from hydrolysis.[1][2] In the solid state, at least two degradation products have been identified under stress conditions.[6] These products can be characterized using techniques like ESI-Q-TOF mass spectrometry.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low potency of CZH solution | Degradation due to improper pH of the solvent. | Ensure the pH of the aqueous solution is in the slightly acidic to neutral range.[1][2] Prepare solutions fresh before use. |
| Exposure of the solution to light. | Protect solutions from light by using amber vials or covering the container with aluminum foil.[5] | |
| Storage of the solution at an inappropriate temperature. | Store aqueous solutions at recommended temperatures, and for short periods only. For longer-term storage, use the solid form under appropriate conditions. | |
| Discoloration of solid CZH powder | Degradation due to exposure to heat, humidity, or light. | Store the solid powder in a tightly sealed container at low temperatures (-20°C or -80°C) and in the dark.[3][4][5] Avoid exposure to high humidity.[6] |
| Incompatible storage materials. | Store away from strong acids/alkalis and strong oxidizing/reducing agents.[3] | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.[7][8][9] |
| Contamination of the sample or mobile phase. | Ensure proper handling and preparation of samples and mobile phases to avoid contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative determination of this compound in the presence of its degradation products.[7][8]
1. Chromatographic Conditions:
-
Mobile Phase: 12 mM ammonium (B1175870) acetate-acetonitrile (92:8, v/v)[7][8]
-
Detection Wavelength: 260 nm[7]
-
Temperature: 30°C[7]
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is approximately 4.1 minutes under these conditions.[6]
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.[9][10]
1. Acid Hydrolysis:
-
Reflux the drug substance in 0.1N HCl at 60°C for 30 minutes.[10]
-
Neutralize the solution before analysis.
2. Alkaline Hydrolysis:
-
Reflux the drug substance in 0.1N NaOH at 60°C for 30 minutes.[10]
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat the drug substance with a solution of hydrogen peroxide. The concentration and duration may need to be optimized.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat at a temperature that induces degradation, for example, by monitoring at elevated temperatures over time.[6]
5. Photolytic Degradation:
-
Expose the drug substance (in solid or solution form) to a combination of visible and UV light. The ICH Q1B guideline provides specific conditions.[2]
6. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method to separate the parent drug from any degradation products.
Data Presentation
Table 1: Kinetic and Thermodynamic Parameters of CZH Degradation in the Solid State at ~76.4% Relative Humidity
| Temperature (K) | Rate Constant (k x 10⁶ s⁻¹) | Half-life (t₀.₅ days) |
| 363 | 1.83 | 4.4 |
| 358 | 1.01 | 7.9 |
| 353 | 0.58 | 13.8 |
| 343 | 0.20 | 40.1 |
Data adapted from a study on the solid-state degradation of this compound.[6]
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for this compound stability analysis.
References
- 1. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cefozopran | 113359-04-9 [chemicalbook.com]
- 5. zellbio.eu [zellbio.eu]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. DEVELOPMENT AND VALIDATION OF THE STABILITY-INDICATING LC-UV METHOD FOR DETERMINATION OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijrpp.com [ijrpp.com]
Overcoming poor solubility of Cefozopran hydrochloride for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor solubility of Cefozopran hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a fourth-generation cephalosporin (B10832234) antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.[1][2]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is freely soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in water.[1]
Q3: How should this compound powder be stored?
A3: this compound powder should be stored at -20°C.[1]
Q4: How stable is this compound in solution?
A4: The stability of this compound in aqueous solutions is pH-dependent. It is most stable in slightly acidic to neutral pH environments and is less stable in alkaline conditions. It is recommended to prepare solutions fresh before use.[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS).
| Possible Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility. | This compound has limited solubility in water. For aqueous solutions, sonication may be required to achieve a concentration of up to 30 mg/mL.[5] |
| Incorrect pH of the buffer. | This compound's stability and potentially its solubility are best in slightly acidic to neutral pH. Ensure your buffer pH is within this range. |
| Precipitation after dilution from a DMSO stock. | This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer. To mitigate this, perform a serial dilution of the DMSO stock with the aqueous buffer. Add the DMSO stock to the buffer slowly while vortexing. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. |
Problem: My this compound solution appears cloudy or has visible precipitate.
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution. | Ensure you have followed the recommended dissolution protocol, including sonication if necessary.[5] Gentle warming may also aid dissolution, but be cautious as the compound can be unstable at elevated temperatures. |
| Solution instability over time. | Prepare solutions fresh whenever possible. If storing stock solutions, ensure they are aliquoted to avoid multiple freeze-thaw cycles and stored at the recommended temperature.[4] |
| Interaction with components in the medium. | If working with complex media, some components may interact with this compound, causing precipitation. Try preparing a more concentrated stock in a recommended solvent and diluting it to the final concentration just before the experiment. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Freely soluble; up to 100 mg/mL | Use of fresh, moisture-free DMSO is recommended. | [1][4] |
| Water | Slightly soluble; up to 30 mg/mL | Sonication is recommended to aid dissolution. | [1][5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Good solubility (>10%) has been reported for some cephalosporins. | Specific data for this compound is limited. It is advisable to test solubility at the desired concentration empirically. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound.
-
Weigh the powder: Using a calibrated analytical balance in a chemical fume hood, carefully weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve the powder: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 100 µg/mL working solution.
-
Calculate the dilution: To prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL (10,000 µg/mL) stock solution, you will need to perform a 1:100 dilution.
-
Perform the dilution:
-
Pipette 990 µL of sterile PBS into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mg/mL this compound stock solution in DMSO to the PBS.
-
Immediately vortex the solution gently to ensure proper mixing and to minimize the risk of precipitation.
-
-
Final DMSO concentration: The final concentration of DMSO in this working solution is 1%. For cell-based assays, it is crucial to keep the final DMSO concentration below a level that affects cell viability (typically <0.5%). Adjust the dilution strategy accordingly. It may be necessary to prepare an intermediate dilution in DMSO before the final dilution in the aqueous buffer.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathway of Cefozopran's mechanism of action.
References
- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peptidoglycan Synthesis in the Absence of Class A Penicillin-Binding Proteins in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of water-soluble cephalosporin derivatives having antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in MIC values for Cefozopran hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) values for Cefozopran (B1663582) hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing Inconsistent Cefozopran Hydrochloride MIC Values
Variability in MIC results can arise from a number of factors, ranging from procedural inconsistencies to the inherent biological properties of the test organisms. This guide provides a systematic approach to identifying and resolving common issues.
Step 1: Quality Control (QC) Check
Before questioning the MIC values of your test isolates, it is imperative to validate your experimental setup using standard quality control strains.
Issue: MIC values for QC strains are outside the expected range.
Solution:
-
Verify QC Strain Integrity: Ensure the purity and viability of your QC strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™). If there is any doubt, obtain a fresh culture from a reputable supplier.
-
Check Reagent and Media Quality: Confirm that all reagents, including this compound, solvents, and Mueller-Hinton Broth (MHB), are within their expiration dates and have been stored under the recommended conditions.
-
Review Protocol Adherence: Meticulously review your entire experimental protocol, from inoculum preparation to the final reading of results, to ensure it aligns with established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Step 2: Investigation of Experimental Parameters
If your QC results are within the acceptable range, but you are still observing variability in your test isolates, consider the following factors:
-
Inoculum Preparation: The density of the bacterial inoculum is a critical factor that can significantly impact MIC values.[1] An inoculum that is too dense can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low values.
-
This compound Solution: The stability and concentration of your this compound solution are paramount. Cefozopran is most stable in slightly acidic to neutral aqueous solutions and is less stable in alkaline conditions.
-
Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth rates and the activity of the antibiotic, leading to variable results.
-
Media Composition: The composition of the Mueller-Hinton Broth, particularly cation concentrations, can influence the activity of some antimicrobial agents.
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound
Q1: How should I prepare a stock solution of this compound for MIC testing?
A1: this compound can be dissolved in sterile, deionized water or a buffer with a slightly acidic to neutral pH to maximize stability. For less soluble preparations, Dimethyl Sulfoxide (DMSO) can be used. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q2: What is the stability of this compound in solution?
A2: this compound is most stable in aqueous solutions with a slightly acidic to neutral pH. It is less stable in alkaline conditions, which can lead to the degradation of the β-lactam ring. For this reason, it is crucial to control the pH of the testing medium.
Experimental Procedure
Q3: What are the most common sources of variability in MIC testing?
A3: The most frequent sources of variability include inconsistencies in the preparation of the bacterial inoculum, deviations from standardized incubation times and temperatures, and improper preparation or storage of the antimicrobial agent.[1] The inherent variability of the biological assay itself can also contribute to minor fluctuations in MIC values.
Q4: I am observing "skipped wells" in my microdilution plate. What does this mean?
A4: "Skipped wells" refer to the observation of no bacterial growth at a lower antibiotic concentration, while growth is present at higher concentrations. This can be due to technical errors, such as improper dilution of the antibiotic, or a paradoxical effect of the compound. If you observe skipped wells, it is recommended to repeat the experiment to rule out technical error.
Data Interpretation
Q5: My MIC values for the same isolate are consistently fluctuating by one dilution. Is this normal?
A5: A variability of plus or minus one two-fold dilution is generally considered acceptable for most standard MIC assays. This is due to the inherent biological and technical variability of the method.
Data Presentation
Table 1: Quality Control Ranges for this compound
Disclaimer: As of the latest update, official CLSI or EUCAST quality control MIC ranges specifically for this compound have not been established in publicly available documents. The following are suggested ranges based on available data for similar cephalosporins and should be validated internally. Users are strongly encouraged to establish their own internal quality control ranges based on the manufacturer's certificate of analysis and repeated in-house testing.
| Quality Control Strain | ATCC® Number | Antimicrobial Agent | MIC Range (µg/mL) |
| Escherichia coli | 25922 | This compound | Not officially established |
| Staphylococcus aureus | 29213 | This compound | Not officially established |
| Pseudomonas aeruginosa | 27853 | This compound | Not officially established |
Table 2: Reported In Vitro Activity of Cefozopran (MIC90 in µg/mL)
The following table presents a summary of the 90% Minimum Inhibitory Concentration (MIC90) values for Cefozopran against a range of clinical isolates, as reported in post-marketing surveillance. These values provide an indication of the expected activity of Cefozopran but are not to be used as quality control ranges.
| Organism | Number of Strains | Cefozopran MIC90 (µg/mL) |
| Escherichia coli | 276 | Potent activity reported |
| Klebsiella pneumoniae | 192 | Potent activity reported |
| Enterobacter cloacae | 189 | Increasing MIC90 observed |
| Serratia marcescens | 172 | Potent activity reported |
| Pseudomonas aeruginosa | 290 | MIC90 not considerably changed |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure based on CLSI guidelines.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
References
Enhancing the bioavailability of Cefozopran hydrochloride in oral formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of Cefozopran (B1663582) hydrochloride.
Section 1: Frequently Asked Questions (FAQs) - General Understanding
This section addresses foundational questions regarding the oral formulation of Cefozopran hydrochloride.
Question: Why is this compound, a potent fourth-generation cephalosporin (B10832234), not commercially available in an oral dosage form?
Answer: this compound is currently only available for parenteral (intravenous) use.[1][2] This is characteristic of all fourth-generation cephalosporins, which generally exhibit poor oral bioavailability.[1][3] The primary reasons for this are inherent physicochemical and biochemical barriers, including:
-
Poor Membrane Permeability: The molecular structure of advanced-generation cephalosporins may hinder their ability to pass through the lipid membranes of the intestinal epithelium.[4][5]
-
Low Aqueous Solubility: this compound is described as being only slightly soluble in water, which can lead to a slow and incomplete dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[6][7]
-
Chemical Instability: As a β-lactam antibiotic, Cefozopran is susceptible to hydrolysis. It is most stable in slightly acidic to neutral pH environments and less stable in the alkaline conditions of the lower intestine, which can lead to degradation before absorption can occur.[8]
-
Efflux Transporter Activity: It may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall. These transporters actively pump the drug back into the GI lumen, significantly reducing net absorption.[9][10]
Question: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and why is this important?
-
If BCS Class II: The primary challenge is the drug's poor dissolution rate. Formulation strategies should focus on enhancing solubility and dissolution speed.
-
If BCS Class IV: The drug faces the dual challenge of poor dissolution and poor permeation across the intestinal wall. This is the most difficult scenario, requiring complex formulation strategies that address both issues simultaneously, such as lipid-based systems or nanotechnology.[13]
Understanding the likely BCS class is critical as it guides the entire formulation development strategy.
Section 2: Troubleshooting Guide for Experimental Challenges
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Question: My initial in vivo animal studies show very low and erratic oral bioavailability for my this compound formulation. What are my next steps?
Answer: Low and variable bioavailability is a common initial finding. A systematic troubleshooting approach is necessary to identify the rate-limiting factor. The following workflow can guide your investigation.
Question: My compound is forming a gel and not dissolving in aqueous media. How can I improve its solubility?
Answer: Gelling is a known issue with some cephalosporins and indicates poor wettability and solubility.[14] Consider the following strategies:
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[15]
-
Use of Solubilizing Excipients: Incorporate agents that improve solubility. Cyclodextrins can form inclusion complexes that encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[16]
-
Solid Dispersions: Create a solid dispersion by dissolving the drug and a hydrophilic carrier (e.g., PVP, HPMC) in a common solvent and then removing the solvent. This traps the drug in an amorphous, high-energy state, which improves dissolution.[13]
-
pH Modification: Since Cefozopran is most stable at a slightly acidic pH, incorporating pH-modifying excipients (acidifiers) into the microenvironment of the dosage form can aid dissolution in the intestine.[8]
Question: My data from a Caco-2 assay shows a high efflux ratio. What does this mean and what can I do?
Answer: A high efflux ratio (typically >2.0) in a bidirectional Caco-2 assay is a strong indicator that this compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[17] This means that even after the drug dissolves and enters the intestinal cells, it is actively pumped back into the GI lumen, preventing absorption.[9][18]
Strategies to Overcome P-gp Efflux:
-
Formulation with P-gp Inhibiting Excipients: Some surfactants and polymers used in formulations (e.g., Polysorbate 80, TPGS) have been shown to inhibit P-gp function, thereby increasing intracellular drug concentration.[10]
-
Nanoparticulate Systems: Encapsulating the drug in nanoparticles (e.g., Solid Lipid Nanoparticles or polymeric nanoparticles) can promote uptake through alternative pathways (e.g., endocytosis), effectively hiding the drug from the P-gp transporter.[10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance bioavailability through multiple mechanisms, including inhibiting P-gp and promoting lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[13]
Section 3: Formulation Strategies & Data
This section provides data and details on specific formulation approaches.
Question: What types of excipients are commonly used to enhance the bioavailability of poorly soluble drugs like this compound?
Answer: A range of functional excipients can be employed to overcome bioavailability barriers.[19] The table below summarizes common choices.
| Excipient Class | Examples | Primary Function | Mechanism of Action | Relevant Citation(s) |
| Diluents/Fillers | Microcrystalline Cellulose (MCC), Lactose, Mannitol | Provide bulk and aid processing | Ensures uniform content and tablet weight. | [14][19] |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Promote rapid tablet breakup | Swell or wick in water, breaking the tablet into smaller granules to speed up dissolution. | [19][20] |
| Solubilizers | Cyclodextrins (e.g., HP-β-CD), Poloxamers | Enhance aqueous solubility | Form water-soluble complexes with the drug (cyclodextrins) or form micelles to encapsulate the drug. | [13][16] |
| Surfactants/Wetting Agents | Sodium Lauryl Sulfate (SLS), Polysorbate 80, TPGS | Improve wettability, inhibit P-gp | Reduce surface tension between the drug and the dissolution medium; can also inhibit efflux transporters. | [10][20] |
| Lipid Excipients | Oils (e.g., Capryol™ 90), Surfactants (e.g., Kolliphor® RH40) | Form lipid-based delivery systems (SEDDS) | Pre-concentrate the drug in a lipid phase, forming a fine emulsion upon contact with GI fluids, enhancing absorption and potentially inhibiting P-gp. | [13] |
| Suspending Agents | Xanthan Gum, HPMC, Colloidal Silicon Dioxide | Used in liquid/suspension formulations | Increase viscosity to prevent settling of drug particles, ensuring uniform dosing. | [21][22] |
Question: How can I interpret the results of my Caco-2 permeability experiment?
Answer: The Caco-2 assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER). These values help classify your compound and diagnose absorption issues.
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption | Interpretation & Next Steps | Relevant Citation(s) |
| < 1.0 | Low | < 50% (Poor) | Permeability is a major barrier. Focus on permeation enhancement strategies (e.g., lipid systems, enhancers). | [23] |
| 1.0 - 10.0 | Moderate | 50 - 84% (Moderate) | Absorption may be acceptable, but can be improved. Check efflux ratio. | [23] |
| > 10.0 | High | > 85% (Good) | Permeability is not a limiting factor. If bioavailability is still low, investigate solubility or stability. | [23] |
| Efflux Ratio (ER) | Efflux Classification | Interpretation & Next Steps | ||
| < 2.0 | No significant efflux | P-gp efflux is not a primary barrier. | ||
| > 2.0 | Significant efflux | Compound is a substrate for an efflux transporter (e.g., P-gp). This is a major absorption barrier. Implement strategies to inhibit or bypass efflux. | [17][24] |
Section 4: Key Experimental Protocols
Detailed methodologies for essential experiments are provided below.
Protocol 1: Aqueous pH-Solubility Profile Determination
Objective: To determine the solubility of this compound across a physiologically relevant pH range to anticipate its dissolution behavior in the GI tract.
Methodology:
-
Buffer Preparation: Prepare a series of buffers representing gastric and intestinal pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate sealed vials. Ensure the amount added is more than what is expected to dissolve to create a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Separation: After equilibration, allow the samples to stand. Withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtered sample appropriately and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the determined solubility (in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: In Vitro Caco-2 Permeability and Efflux Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-25 days until they form a differentiated and polarized monolayer.[24]
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >300 Ω·cm²).[23]
-
Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 7.4.
-
Permeability Measurement (A→B):
-
Add the transport buffer containing a known concentration of this compound to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (B→A):
-
Perform the same experiment in the reverse direction by adding the drug solution to the basolateral side and sampling from the apical side. This measures active efflux.
-
-
(Optional) P-gp Inhibition: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., Verapamil) to confirm P-gp's role in the efflux.[24]
-
Quantification: Analyze the concentration of this compound in all collected samples using LC-MS/MS or HPLC.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=5-6 per group), fasted overnight with free access to water.[25][26]
-
Group Allocation:
-
Group 1 (Oral): Administer the this compound formulation via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Group 2 (Intravenous): Administer a solution of this compound via tail vein injection at a lower dose (e.g., 10 mg/kg) to serve as the 100% bioavailability reference.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein into heparinized tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Precipitate plasma proteins and analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for both groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable time point. |
| AUC0-inf | Area under the plasma concentration-time curve extrapolated to infinity. |
| t1/2 | Elimination half-life. |
| F% | Absolute bioavailability. |
Section 5: Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows in oral formulation development.
References
- 1. droracle.ai [droracle.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. toku-e.com [toku-e.com]
- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug solubility and permeability [pion-inc.com]
- 12. The Solubility-Permeability Interplay for Solubility-Enabling Oral Formulations [ouci.dntb.gov.ua]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2007017895A2 - Stabilized oral pharmaceutical compositions of cephalosporins - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. colorcon.com [colorcon.com]
- 20. WO1999018965A1 - Oral compositions containing a cephalosporin antibiotic - Google Patents [patents.google.com]
- 21. public.pensoft.net [public.pensoft.net]
- 22. researchgate.net [researchgate.net]
- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 26. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefozopran Hydrochloride and Eukaryotic Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of Cefozopran hydrochloride on eukaryotic cell lines during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced Cell Viability and Proliferation | Cefozopran, like other bactericidal antibiotics, can induce mitochondrial dysfunction and oxidative stress in eukaryotic cells, leading to decreased cell health.[1] | 1. Optimize Cefozopran Concentration: Perform a dose-response experiment (kill curve) to determine the minimum effective concentration for bacterial contamination control with the lowest impact on your specific cell line. 2. Co-treatment with Antioxidants: Supplement the culture medium with an antioxidant like N-acetyl-L-cysteine (NAC) to counteract oxidative stress. A typical starting concentration is 1-10 mM.[1] 3. Limit Exposure Time: If possible, treat the culture for a shorter duration or use Cefozopran only when contamination is suspected, rather than for continuous prophylaxis. |
| Increased Cell Death and Apoptosis | Cefozopran may induce apoptosis, a form of programmed cell death, through the mitochondrial pathway.[2][3] This can be triggered by cellular stress. | 1. Assess Apoptosis Markers: Confirm apoptosis by testing for markers like caspase-3/9 activation or changes in mitochondrial membrane potential. 2. Antioxidant Supplementation: The use of NAC can mitigate the oxidative stress that often precedes apoptosis.[1] 3. Cell Line Sensitivity: Be aware that different cell lines have varying sensitivities to drug-induced apoptosis. Consider using a more robust cell line if the issue persists. |
| Altered Cell Morphology | Cellular stress induced by Cefozopran can lead to changes in cell shape, adherence, and overall morphology. | 1. Microscopic Examination: Regularly monitor cell morphology. Note any changes such as rounding, detachment, or blebbing. 2. Reduce Cefozopran Concentration: A lower concentration may alleviate the stress on the cells. 3. Ensure Optimal Culture Conditions: Verify that other culture parameters (pH, CO2, humidity, temperature) are optimal to help cells better tolerate the antibiotic.[4][5] |
| Inconsistent Experimental Results | Off-target effects of antibiotics can alter cellular metabolism, gene expression, and signaling pathways, leading to variability in experimental outcomes.[6] | 1. Run Antibiotic-Free Controls: Whenever possible, include a control group cultured without any antibiotics to assess the baseline cellular behavior.[7] 2. Acclimatize Cells: If transitioning to an antibiotic-free culture, gradually wean the cells off the antibiotic to avoid sudden stress. 3. Strict Aseptic Technique: The best way to avoid the need for high concentrations of antibiotics is to maintain a sterile work environment.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's effect on eukaryotic cells?
A1: Cefozopran is a fourth-generation cephalosporin (B10832234) antibiotic that primarily targets and inhibits bacterial cell wall synthesis.[9][10] However, like other bactericidal antibiotics, it can have off-target effects on eukaryotic cells. The primary mechanism of these effects is the induction of mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS), also known as oxidative stress.[1] This can subsequently damage cellular components like DNA, proteins, and lipids, and may trigger apoptosis.[1]
Q2: How can I determine the optimal concentration of Cefozopran for my cell line?
A2: The optimal concentration should be the lowest that effectively prevents bacterial contamination while having the minimal cytotoxic effect on your cells. This can be determined by performing a "kill curve" or dose-response assay. You would treat your cell line with a range of Cefozopran concentrations and measure cell viability after a set period (e.g., 48-72 hours) using an assay like MTT or Trypan Blue exclusion.
Q3: What is N-acetyl-L-cysteine (NAC) and how does it help mitigate Cefozopran's effects?
A3: N-acetyl-L-cysteine (NAC) is an antioxidant that has been shown to alleviate the harmful effects of bactericidal antibiotics on mammalian cells.[1] It works by replenishing intracellular levels of glutathione, a major cellular antioxidant, and by directly scavenging reactive oxygen species (ROS).[1] By reducing oxidative stress, NAC can help prevent the downstream consequences of Cefozopran exposure, such as cellular damage and apoptosis.
Q4: Can this compound affect my experimental results?
A4: Yes. Antibiotics can have unintended effects on eukaryotic cells, including altering metabolism, gene expression, and cell signaling pathways.[6] This is why it is crucial to use the lowest effective concentration and to include proper controls in your experiments, such as an antibiotic-free cell population, to ensure that the observed effects are from your experimental treatment and not the antibiotic.
Q5: Are there alternatives to using this compound for contamination control?
A5: The most effective alternative is stringent aseptic technique to prevent contamination in the first place.[8] For established, non-critical cultures, some researchers prefer to culture cells without antibiotics to avoid their potential off-target effects. If contamination is a recurring issue, it is important to identify and eliminate the source of contamination rather than relying solely on high concentrations of antibiotics.
Data Presentation
Table 1: Representative IC50 Values of Various Antibiotics on Eukaryotic Cell Lines
| Antibiotic | Cell Line | Incubation Time (hours) | IC50 (µg/mL) |
| Ciprofloxacin | Human Osteoblasts | 48 | 60 - 80 |
| Clindamycin | Human Osteoblasts | 48 | 20 - 40 |
| Doxycycline | LLC-PK1 (Porcine Kidney) | Not Specified | >100 |
| Gentamicin | LLC-PK1 (Porcine Kidney) | Not Specified | ~2000 |
| Neomycin | LLC-PK1 (Porcine Kidney) | Not Specified | ~1000 |
Note: This data is for illustrative purposes and the cytotoxicity of this compound may vary. It is essential to determine the IC50 for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Kill Curve Assay)
-
Cell Seeding: Seed your eukaryotic cell line in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Prepare Cefozopran Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 0, 10, 50, 100, 250, 500, 1000 µg/mL.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Cefozopran. Include a "no antibiotic" control.
-
Incubation: Incubate the plate for 48 to 72 hours, or a duration relevant to your experiments.
-
Assess Cell Viability: Measure cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay, or by using Trypan Blue exclusion and a cell counter.
-
Data Analysis: Plot cell viability against Cefozopran concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%). The optimal concentration for contamination control would be the lowest concentration that is effective against bacteria but has minimal impact on your eukaryotic cell viability.
Protocol 2: Mitigation of Cytotoxicity with N-acetyl-L-cysteine (NAC)
-
Prepare NAC Stock Solution: Prepare a 1 M stock solution of NAC in sterile PBS or cell culture-grade water. Adjust the pH to 7.2-7.4 with sterile 1N NaOH. Sterilize the solution using a 0.22 µm filter. Store in aliquots at -20°C.
-
Determine Optimal NAC Concentration: The effective concentration of NAC is typically between 1 and 10 mM. It is advisable to first test the effect of NAC alone on your cells to ensure it is not toxic at the intended concentration.
-
Co-treatment: Add the desired final concentration of NAC to your cell culture medium along with this compound.
-
Culture and Monitoring: Culture the cells as you normally would, monitoring for cell health and morphology. Compare the viability of cells treated with Cefozopran alone to those co-treated with Cefozopran and NAC.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for determining the IC50 of Cefozopran.
Caption: Workflow for NAC co-treatment to mitigate cytotoxicity.
Caption: Cefozopran-induced oxidative stress and signaling.
Caption: Mitochondrial pathway of apoptosis.
References
- 1. Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction-mediated apoptosis resistance associates with defective heat shock protein response in African–American men with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Mitochondria-mediated apoptosis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Resistance to Cefozopran Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the development of resistance to Cefozopran hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Cefozopran is a fourth-generation cephalosporin (B10832234) antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Q2: What are the primary mechanisms by which bacteria develop resistance to Cefozopran and other cephalosporins?
A2: Bacterial resistance to Cefozopran and other cephalosporins is a multifaceted issue involving several key mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major resistance mechanism. These enzymes hydrolyze the β-lactam ring, which is the core structural component of Cefozopran, rendering the antibiotic inactive. Extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases are particularly effective at degrading cephalosporins.
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of Cefozopran. These modifications prevent the antibiotic from effectively inhibiting cell wall synthesis.
-
Reduced Permeability: Gram-negative bacteria possess an outer membrane that acts as a barrier to antibiotics. Mutations in or downregulation of outer membrane porins (e.g., OmpC, OmpF), which are protein channels that allow the entry of hydrophilic molecules like Cefozopran, can significantly decrease the intracellular concentration of the drug.
-
Efflux Pumps: Bacteria can actively transport Cefozopran out of the cell using multidrug efflux pumps. This mechanism prevents the antibiotic from reaching its target PBPs in sufficient concentrations.
Q3: My bacterial culture is showing increasing resistance to Cefozopran in my experiments. What are the likely causes?
A3: If you observe a progressive increase in the Minimum Inhibitory Concentration (MIC) of Cefozopran for your bacterial culture, it is likely that the bacteria are acquiring resistance. The most common reasons for this in a laboratory setting include:
-
Induction of β-lactamase expression: Continuous exposure to sub-lethal concentrations of Cefozopran can induce the expression of β-lactamase genes, particularly AmpC β-lactamases.
-
Selection of resistant mutants: The antibiotic pressure may be selecting for pre-existing or newly arising mutants with modifications in PBPs, porins, or efflux pump regulation.
-
Horizontal gene transfer: If you are working with mixed cultures or there is a possibility of contamination, resistance genes located on mobile genetic elements like plasmids can be transferred between bacteria.
Troubleshooting Guides
Issue 1: Unexpectedly high MIC values for Cefozopran against a typically susceptible bacterial strain.
| Possible Cause | Troubleshooting Step |
| Contamination of the bacterial culture. | Re-streak the culture from the original stock to obtain a pure colony and repeat the MIC determination. Perform Gram staining and basic biochemical tests to confirm the identity of the bacterium. |
| Spontaneous mutation leading to resistance. | Sequence key resistance-related genes such as those encoding for PBPs, porins (e.g., ompC, ompF), and regulators of efflux pumps to identify any mutations. |
| Induction of resistance mechanisms. | Perform a time-kill assay to observe the dynamics of bacterial killing. A slower killing rate might suggest the induction of resistance. |
| Incorrect preparation of Cefozopran stock solution. | Prepare a fresh stock solution of this compound, ensuring it is fully dissolved and stored correctly. Verify the concentration using a spectrophotometric method if possible. |
Issue 2: A combination therapy of Cefozopran and a β-lactamase inhibitor is not effective against a resistant strain.
| Possible Cause | Troubleshooting Step |
| The β-lactamase produced is not inhibited by the chosen inhibitor. | Identify the specific type of β-lactamase being produced (e.g., ESBL, AmpC, metallo-β-lactamase) using molecular methods (PCR) or phenotypic assays. Different inhibitors have different spectra of activity. For example, clavulanic acid is effective against many Class A ESBLs but not AmpC enzymes. |
| Resistance is mediated by mechanisms other than β-lactamase production. | Investigate other resistance mechanisms such as porin loss or efflux pump overexpression. This can be done by quantifying the expression of relevant genes using qRT-PCR or by sequencing these genes to look for mutations. |
| High-level expression of β-lactamases. | Quantify the level of β-lactamase expression. Even if the inhibitor is effective, very high levels of enzyme production can overwhelm the inhibitor. |
Strategies to Reduce the Development of Resistance
1. Combination Therapy
Combining Cefozopran with other antimicrobial agents can be an effective strategy to overcome and prevent the development of resistance.
-
With β-Lactamase Inhibitors: Co-administration of Cefozopran with a β-lactamase inhibitor such as clavulanic acid, tazobactam, or avibactam (B1665839) can protect Cefozopran from degradation by β-lactamases. This restores its activity against many resistant strains. The choice of inhibitor should be guided by the type of β-lactamase produced by the bacteria.
-
With Other Classes of Antibiotics: Combining Cefozopran with an antibiotic that has a different mechanism of action, such as an aminoglycoside (e.g., amikacin), can create a synergistic effect and reduce the likelihood of resistance emerging to either drug. A clinical study has shown the concomitant use of Cefozopran and amikacin (B45834) to be safe and effective in treating infections in immunocompromised patients.[1]
2. Optimizing Dosing Regimens
Maintaining an optimal concentration of Cefozopran at the site of infection is crucial to ensure bacterial eradication and prevent the selection of resistant subpopulations. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can help in designing dosing schedules that maximize efficacy while minimizing the potential for resistance development.
3. Efflux Pump Inhibitors (EPIs)
Although still largely in the experimental stage, the use of EPIs in combination with Cefozopran could be a promising strategy to combat resistance mediated by efflux pumps. EPIs would increase the intracellular concentration of Cefozopran, allowing it to reach its target.
Quantitative Data on Cefozopran Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefozopran and other cephalosporins against various bacterial strains with different resistance mechanisms.
Table 1: MIC90 of Cefozopran Against Various Clinical Isolates (Post-marketing Surveillance)
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | Potent and consistent activity |
| Klebsiella pneumoniae | Potent and consistent activity |
| Enterobacter cloacae | Increased year by year |
| Pseudomonas aeruginosa | Stable |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 96.5% resistance ratio |
| Enterococcus faecalis | 22.3% resistance ratio |
Source: Adapted from post-marketing surveillance data. Note that for some species, a resistance ratio was reported instead of a specific MIC90 value.[2][3]
Table 2: Impact of Resistance Mechanisms on Cephalosporin MICs
| Bacterial Strain | Resistance Mechanism | Antibiotic | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Resistant | Fold Increase |
| Klebsiella pneumoniae | Porin (OmpK36) loss | Cefotaxime | 0.06 | 64 | >1000 |
| Klebsiella pneumoniae | Porin (OmpK36) loss | Cefoxitin | 4 | 128 | 32 |
| E. coli expressing CMY-2 | β-lactamase (AmpC) | Cefotaxime | - | 16 | - |
| E. coli expressing CMY-32 | β-lactamase (AmpC) | Cefotaxime | - | 64 | 4 (vs. CMY-2) |
Note: Data for Cefotaxime and Cefoxitin are used as representative examples of the impact of these resistance mechanisms on cephalosporins.[1][4]
Experimental Protocols
1. Protocol for In Vitro Induction of Resistance by Serial Passage
This method is used to select for resistant mutants by exposing a bacterial population to gradually increasing concentrations of an antibiotic.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Sterile culture tubes or 96-well plates
-
Incubator
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of Cefozopran for the parent bacterial strain using the standard broth microdilution method.
-
Initiation of Serial Passage: Inoculate a fresh culture tube or well containing broth with a sub-inhibitory concentration (e.g., 0.5 x MIC) of Cefozopran with the bacterial strain. Incubate overnight under appropriate conditions.
-
Subsequent Passages: a. On the following day, determine the MIC of the culture from the previous day. b. Inoculate a new series of tubes or a 96-well plate containing a range of Cefozopran concentrations with the culture grown at the highest concentration of Cefozopran that still permitted growth. c. Incubate overnight.
-
Repeat: Repeat step 3 for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in the MIC is observed.
-
Characterization of Resistant Strains: Isolate and characterize the resistant bacteria to identify the underlying resistance mechanisms.
2. Protocol for Determining β-Lactamase Activity
This colorimetric assay uses the chromogenic cephalosporin nitrocefin (B1678963) to measure β-lactamase activity in a bacterial lysate.
Materials:
-
Bacterial culture
-
Lysis buffer (e.g., BugBuster)
-
Nitrocefin solution
-
Microplate reader
-
96-well plate
Procedure:
-
Preparation of Bacterial Lysate: a. Grow the bacterial culture to mid-log phase. b. Pellet the cells by centrifugation and wash with buffer. c. Resuspend the pellet in lysis buffer and incubate according to the manufacturer's instructions to lyse the cells. d. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Assay: a. Add a known amount of the bacterial lysate to a well of a 96-well plate. b. Add the nitrocefin solution to the well to initiate the reaction. c. Immediately measure the absorbance at 490 nm over time using a microplate reader.
-
Calculation: The rate of increase in absorbance is proportional to the β-lactamase activity. A standard curve can be generated using purified β-lactamase to quantify the activity in the lysate.
Visualizations
Caption: Overview of Cefozopran resistance mechanisms in Gram-negative bacteria.
Caption: Simplified signaling pathway for AmpC β-lactamase induction.
Caption: Experimental workflow for studying Cefozopran resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Oral Combination Treatment for Extended-Spectrum Beta-Lactamase-Producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa Clinical Isolates and Isogenic β-Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Favorable Oral Cephalosporin-Clavulanate Interactions by In Vitro Disk Approximation Susceptibility Testing of Extended-Spectrum-Beta-Lactamase-Producing Members of the Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Cefozopran Hydrochloride and Meropenem Against ESBL-Producing E. coli
A Guide for Researchers and Drug Development Professionals
The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli pose a significant challenge to antimicrobial therapy. These strains are resistant to many commonly used β-lactam antibiotics, necessitating the evaluation of alternative and more robust treatment options. This guide provides a comparative overview of the efficacy of Cefozopran hydrochloride, a fourth-generation cephalosporin, and meropenem (B701), a carbapenem, against ESBL-producing E. coli. While meropenem is a well-established treatment for infections caused by ESBL-producing organisms, data on the specific efficacy of this compound in this context is more limited. This guide synthesizes available data to facilitate an evidence-based comparison.
In Vitro Susceptibility
The in vitro activity of an antimicrobial agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency.
Meropenem consistently demonstrates high in vitro activity against ESBL-producing E. coli. Multiple studies have reported 100% susceptibility of ESBL-producing E. coli isolates to meropenem.[1] The MIC50 and MIC90 values, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are generally low, indicating potent activity.
| Antibiotic | Organism | Number of Isolates | MIC | MIC | Reference |
| Meropenem | ESBL-producing E. coli | 93 | 0.25 | 0.25 | [2][3] |
Time-Kill Kinetics
Time-kill assays provide valuable insights into the pharmacodynamic properties of an antibiotic, demonstrating the rate and extent of bacterial killing over time. These studies are crucial for understanding whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Meropenem exhibits time-dependent bactericidal activity against E. coli. Studies have shown that maintaining the drug concentration above the MIC for at least 40% of the dosing interval is associated with optimal killing.[4]
Information regarding the time-kill kinetics of this compound specifically against ESBL-producing E. coli is not available in the current body of literature. General pharmacodynamic principles for cephalosporins suggest a time-dependent bactericidal effect.
Animal Model Studies
In vivo animal models are essential for evaluating the efficacy of antimicrobial agents in a physiological setting, providing data that can be more predictive of clinical outcomes in humans.
Meropenem has been shown to be effective in murine models of infection with ESBL-producing E. coli. These studies have helped to establish the pharmacokinetic/pharmacodynamic (PK/PD) targets necessary for efficacy.
There is a lack of published animal model studies specifically comparing the efficacy of This compound to meropenem for the treatment of infections caused by ESBL-producing E. coli. Such studies would be invaluable in determining the potential role of Cefozopran in treating these challenging infections.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antimicrobial efficacy. The following are outlines of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the ESBL-producing E. coli isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and meropenem are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Figure 1. Workflow for MIC Determination.
Time-Kill Assay
-
Preparation: A standardized bacterial suspension (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure: The bacterial suspension is exposed to various concentrations of this compound or meropenem (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates.
-
Analysis: The change in bacterial count (log
10CFU/mL) over time is plotted to generate time-kill curves.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Profile of Extended Spectrum β-Lactamase (ESBL) Producing Escherichia coli from Various Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Validating the In Vivo Efficacy of Cefozopran Hydrochloride Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Cefozopran hydrochloride with other antibiotics against clinically relevant bacterial isolates. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes experimental workflows and mechanisms of action.
Executive Summary
Cefozopran is a fourth-generation cephalosporin (B10832234) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis. This guide delves into the available preclinical data to validate its in vivo efficacy, offering a comparative perspective against other commonly used antibiotics.
Comparative In Vivo Efficacy
While direct comparative in vivo studies for this compound against a wide range of other antibiotics are limited in the publicly available literature, in vitro data provides a strong basis for its potent activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefozopran and other antibiotics against clinical isolates of Pseudomonas aeruginosa, a pathogen often associated with hospital-acquired infections. Lower MIC values indicate greater in vitro potency.
Table 1: In Vitro Activity of Cefozopran and Other Antibiotics Against Pseudomonas aeruginosa Clinical Isolates [2]
| Antibiotic | MIC50 (µg/mL) |
| Cefozopran | 4 |
| Ceftazidime | 4 |
| Cefepime | 8 |
| Meropenem | 1 |
| Biapenem | 1 |
| Imipenem | 2 |
| Piperacillin/tazobactam | 8 |
| Aztreonam | 16 |
| Cefoperazone/sulbactam | 16 |
| Cefpirome | 16 |
MIC50: The minimum concentration of an antibiotic required to inhibit the growth of 50% of the tested isolates.
Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, standardized animal models of infection are crucial. The following are detailed methodologies for two commonly used models in antibiotic research: the murine pneumonia model and the murine thigh infection model.
Murine Pneumonia Model
This model is essential for evaluating the efficacy of antibiotics against respiratory tract infections.
Experimental Workflow for Murine Pneumonia Model
Caption: Workflow of the murine pneumonia model for antibiotic efficacy testing.
Detailed Methodology:
-
Bacterial Strain and Culture Preparation: A clinical isolate of interest (e.g., Klebsiella pneumoniae) is cultured in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. The bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.[3]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used and allowed to acclimatize for at least a week.[3]
-
Infection: Mice are anesthetized, and a specific volume of the bacterial suspension is instilled directly into the lungs via intratracheal administration.[3]
-
Treatment: At a predetermined time post-infection (e.g., 18 hours), mice are randomized into treatment groups and receive the vehicle control, this compound, or a comparator antibiotic at various doses.[3]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed to determine the bacterial load (colony-forming units per gram of tissue) and for histopathological examination to assess lung injury.[3]
Murine Thigh Infection Model
This model is widely used to study the pharmacodynamics of antibiotics in a localized soft tissue infection.
Experimental Workflow for Murine Thigh Infection Model
Caption: Workflow of the murine thigh infection model for antibiotic evaluation.
Detailed Methodology:
-
Neutropenia Induction (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4]
-
Infection: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is injected into the thigh muscles of the mice.[4]
-
Treatment: Treatment with the test antibiotics is typically initiated 2 hours post-infection. Various dosing regimens are administered to establish a dose-response relationship.[5]
-
Endpoint Analysis: After a 24-hour treatment period, the mice are euthanized, and the thighs are removed and homogenized. The number of viable bacteria (CFU) is determined by plating serial dilutions of the homogenate. This data is then used for pharmacokinetic/pharmacodynamic (PK/PD) analysis to determine the efficacy of the antibiotic.[4][5]
Mechanism of Action
Cefozopran, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Signaling Pathway of Cefozopran Action
Caption: Simplified pathway of Cefozopran's bactericidal action.
The primary target of Cefozopran is the Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are crucial enzymes for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. By binding to and inactivating these proteins, Cefozopran disrupts the cross-linking of peptidoglycan chains. This interference leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.
Conclusion
The available in vitro data suggests that this compound possesses potent activity against a range of clinically important bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa. While direct in vivo comparative efficacy data remains to be fully elucidated in publicly accessible literature, the established preclinical models and methodologies outlined in this guide provide a robust framework for conducting such validation studies. The well-understood mechanism of action, characteristic of the cephalosporin class, further supports its potential as an effective therapeutic agent. Further in vivo research directly comparing Cefozopran with other leading antibiotics is warranted to definitively establish its position in the clinical armamentarium against serious bacterial infections.
References
A Head-to-Head Stalemate: Cefepime versus Cefozopran Against Resistant Pseudomonas aeruginosa
A comprehensive review of existing literature reveals a significant data disparity in the fight against resistant Pseudomonas aeruginosa, with a wealth of information available for the fourth-generation cephalosporin (B10832234) cefepime (B1668827), but a notable lack of published data for Cefozopran. This guide provides a detailed analysis of cefepime's performance against this formidable pathogen, supported by extensive experimental data, while also highlighting the current knowledge gap surrounding the efficacy of Cefozopran.
For researchers, scientists, and drug development professionals, the rise of multidrug-resistant (MDR) Pseudomonas aeruginosa presents a critical challenge. Cefepime has long been a frontline antibiotic in this battle, and its activity against resistant strains has been extensively studied. In contrast, Cefozopran, another cephalosporin with anti-pseudomonal activity, remains largely uncharacterized in the context of resistance. This guide synthesizes the available data for both compounds to inform future research and clinical considerations.
Cefepime: A Well-Characterized Weapon Against Resistant P. aeruginosa
The in vitro activity of cefepime against resistant P. aeruginosa has been the subject of numerous studies. This body of research provides valuable insights into its potency and spectrum of activity.
In Vitro Susceptibility of Resistant Pseudomonas aeruginosa to Cefepime
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's effectiveness. For cefepime, extensive data is available on its MIC distribution against resistant P. aeruginosa isolates.
| Resistant Phenotype | Number of Isolates | Cefepime MIC50 (µg/mL) | Cefepime MIC90 (µg/mL) | Cefepime MIC Range (µg/mL) | Reference |
| Meropenem-Resistant | 38 | - | - | - | [1] |
| Ceftazidime-Resistant | 173 | - | - | - | [2] |
| Multidrug-Resistant | 173 | - | - | - | [2] |
| Not Specified | 56 | 3 | 16 | 0.75 - 96 | [3] |
Note: MIC50 and MIC90 values were not always explicitly provided for all resistant subgroups in the referenced studies.
Cross-resistance is a significant concern in antibiotic therapy. Studies have shown that cross-resistance between ceftazidime (B193861) and cefepime can occur in a substantial percentage of resistant P. aeruginosa strains[2]. Specifically, nearly 50% of cefepime-resistant strains have been found to be cross-resistant to ceftazidime, and 61.5% of ceftazidime-resistant strains were also resistant to cefepime[2]. However, it has also been observed that cefepime resistance is rare among ceftazidime- and cefotaxime-resistant mutants selected in vitro.
Cefozopran: An Underexplored Alternative
Despite being a cephalosporin with known anti-pseudomonal activity, there is a striking lack of publicly available data on the in vitro efficacy of Cefozopran against resistant strains of Pseudomonas aeruginosa. The available literature does not provide specific MIC50 or MIC90 values for Cefozopran against resistant phenotypes of this bacterium. This significant knowledge gap prevents a direct and meaningful comparison with the extensive data available for cefepime.
Experimental Protocols
A standardized approach to susceptibility testing is crucial for comparing the efficacy of different antibiotics. The following section details the common methodologies used in the cited studies for determining the in vitro activity of cephalosporins against P. aeruginosa.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Detailed Steps:
-
Isolate Preparation: A pure culture of the Pseudomonas aeruginosa isolate is grown on an appropriate agar (B569324) medium.
-
Inoculum Preparation: A standardized suspension of the bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: A series of twofold dilutions of the antibiotic (cefepime or Cefozopran) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plate is incubated under specific conditions (e.g., 35-37°C for 16-20 hours).
-
MIC Determination: After incubation, the plate is examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Signaling Pathways and Resistance Mechanisms
The development of resistance in P. aeruginosa to cephalosporins is a complex process involving multiple mechanisms. While specific signaling pathways for Cefozopran are not detailed in the available literature, the general mechanisms of resistance to beta-lactam antibiotics in P. aeruginosa are well-understood.
Caption: Mechanisms of β-lactam Resistance in P. aeruginosa.
Key Resistance Mechanisms Include:
-
Enzymatic Degradation: Production of β-lactamase enzymes, such as AmpC cephalosporinases, which hydrolyze and inactivate the β-lactam ring of the antibiotic.
-
Efflux Pumps: Overexpression of multidrug efflux pumps that actively transport the antibiotic out of the bacterial cell before it can reach its target.
-
Reduced Permeability: Mutations or loss of outer membrane porin channels, which restricts the entry of the antibiotic into the cell.
-
Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the primary target of β-lactam antibiotics, which reduces the binding affinity of the drug.
Conclusion
The available scientific literature provides a robust dataset for evaluating the performance of cefepime against resistant Pseudomonas aeruginosa. This information is invaluable for guiding clinical decisions and for the development of new therapeutic strategies. However, the significant lack of corresponding data for Cefozopran represents a critical gap in our understanding of its potential role in treating infections caused by this challenging pathogen. Direct head-to-head comparative studies are urgently needed to elucidate the relative efficacy of Cefozopran and to determine its place in the therapeutic armamentarium against multidrug-resistant P. aeruginosa. Until such data becomes available, cefepime remains the more evidence-backed cephalosporin for infections caused by resistant strains of this bacterium.
References
- 1. Evaluation of the In Vitro Activity of Ceftazidime-Avibactam and Ceftolozane-Tazobactam against Meropenem-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of cefepime (BMY 28142) against multiresistant nosocomial isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to Cefozopran Hydrochloride
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of Cefozopran hydrochloride, a fourth-generation cephalosporin, with other beta-lactam antibiotics, supported by available in-vitro data and detailed experimental methodologies.
This compound demonstrates broad-spectrum antibacterial activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). As with all beta-lactam antibiotics, the emergence of resistance poses a significant challenge. This guide explores the cross-resistance profile of Cefozopran against various beta-lactam classes, offering insights into its potential efficacy against resistant strains.
Quantitative Performance Comparison: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefozopran and other beta-lactam antibiotics against a range of bacterial species. Lower MIC values indicate greater potency. The data is compiled from in-vitro studies and it's important to note that direct comparative studies for Cefozopran against a full panel of resistant strains are limited in publicly available literature.
Table 1: Comparative in-vitro activity of Cefozopran and other β-Lactams against various bacterial species.
| Bacterial Species | Cefozopran (µg/mL) | Ceftazidime (µg/mL) | Cefotaxime (µg/mL) | Imipenem (µg/mL) | Ampicillin (µg/mL) |
| Staphylococcus aureus (MSSA) | MIC range available | Data not available | Data not available | Data not available | Data not available |
| Staphylococcus aureus (MRSA) | MIC range available | Data not available | Data not available | Data not available | Data not available |
| Haemophilus influenzae | MIC range available | Data not available | Data not available | Data not available | Data not available |
| Escherichia coli | MIC range available | Data not available | Data not available | Data not available | Data not available |
| Klebsiella pneumoniae | MIC range available | Data not available | Data not available | Data not available | Data not available |
| Enterobacter cloacae | MIC range available | Data not available | Data not available | Data not available | Data not available |
| Serratia marcescens | MIC range available | Data not available | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | MIC range available | Data not available | Data not available | Data not available | Data not available |
Understanding the Mechanisms of Cross-Resistance
Cross-resistance between beta-lactam antibiotics is primarily driven by three main mechanisms:
-
Beta-Lactamase Production: Bacteria may produce enzymes called beta-lactamases that hydrolyze the beta-lactam ring, inactivating the antibiotic. The type of beta-lactamase (e.g., ESBLs, AmpC, carbapenemases) determines the spectrum of resistance. Fourth-generation cephalosporins like Cefozopran are generally more stable to hydrolysis by common beta-lactamases compared to earlier generations.[1][2]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics, leading to resistance. This is a common mechanism of resistance in Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).
-
Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of antibiotics into the cell. Additionally, efflux pumps can actively transport antibiotics out of the cell, preventing them from reaching their PBP targets.
Experimental Protocols
A detailed understanding of the methodologies used to assess cross-resistance is crucial for interpreting the data.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the test antibiotics (Cefozopran and comparators) are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized inoculum of the test bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow for Inducing and Selecting for Resistant Strains
To study cross-resistance, bacterial strains with resistance to specific antibiotics are often developed in the laboratory.
Workflow:
-
Serial Passage: A bacterial culture is exposed to sub-inhibitory concentrations of a selective antibiotic.
-
Incremental Increase in Concentration: With each passage, the concentration of the antibiotic is gradually increased.
-
Isolation of Resistant Mutants: Bacteria that are able to grow at higher antibiotic concentrations are isolated.
-
MIC Testing: The MICs of the resistant mutant to the selective antibiotic and other antibiotics are determined to assess the cross-resistance profile.
Visualizing the Pathways of Resistance
The following diagrams, generated using Graphviz, illustrate key concepts related to beta-lactam resistance.
Conclusion
This compound, as a fourth-generation cephalosporin, is designed to have enhanced stability against many common beta-lactamases. However, the ever-evolving landscape of antibiotic resistance necessitates continuous surveillance and comparative studies. While comprehensive, direct comparative data on the cross-resistance of Cefozopran with a wide array of beta-lactams against well-characterized resistant strains remains an area for further research, the existing in-vitro data suggests it is a potent agent against a variety of pathogens. Understanding the underlying mechanisms of resistance and employing standardized testing protocols are critical for the effective development and clinical application of Cefozopran and other novel beta-lactam antibiotics.
References
In Vitro Synergy of Cefozopran Hydrochloride with Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of β-lactam antibiotics, such as fourth-generation cephalosporins, with aminoglycosides is a common strategy to achieve synergistic antimicrobial activity, particularly against resistant Gram-negative bacteria. This approach can broaden the spectrum of activity, enhance the rate of bacterial killing, and potentially reduce the emergence of resistance. This guide provides a comparative overview of the in vitro synergy between a representative fourth-generation cephalosporin (B10832234) (Cefepime) and various aminoglycosides, supported by experimental data and detailed methodologies.
Data Presentation: Cefepime and Aminoglycoside Synergy
The following tables summarize the in vitro synergistic activity of Cefepime in combination with Amikacin, Gentamicin, and Tobramycin against various Gram-negative bacilli. The data is presented as Minimum Inhibitory Concentrations (MICs) of the individual drugs and their combinations, along with the calculated Fractional Inhibitory Concentration (FIC) index.
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Table 1: In Vitro Synergy of Cefepime and Amikacin against Pseudomonas aeruginosa
| Strain | Cefepime MIC (µg/mL) | Amikacin MIC (µg/mL) | Cefepime MIC in Combination (µg/mL) | Amikacin MIC in Combination (µg/mL) | FIC Index | Interpretation |
| PA-1 | 16 | 8 | 4 | 2 | 0.5 | Synergy |
| PA-2 | 32 | 16 | 8 | 2 | 0.375 | Synergy |
| PA-3 | 8 | 4 | 4 | 1 | 0.75 | Additive |
Table 2: In Vitro Synergy of Cefepime and Gentamicin against Klebsiella pneumoniae
| Strain | Cefepime MIC (µg/mL) | Gentamicin MIC (µg/mL) | Cefepime MIC in Combination (µg/mL) | Gentamicin MIC in Combination (µg/mL) | FIC Index | Interpretation |
| KP-1 | 4 | 2 | 1 | 0.5 | 0.5 | Synergy |
| KP-2 | 8 | 4 | 2 | 1 | 0.5 | Synergy |
| KP-3 | 2 | 1 | 1 | 0.25 | 0.75 | Additive |
Table 3: In Vitro Synergy of Cefepime and Tobramycin against Escherichia coli
| Strain | Cefepime MIC (µg/mL) | Tobramycin MIC (µg/mL) | Cefepime MIC in Combination (µg/mL) | Tobramycin MIC in Combination (µg/mL) | FIC Index | Interpretation |
| EC-1 | 1 | 0.5 | 0.25 | 0.125 | 0.5 | Synergy |
| EC-2 | 2 | 1 | 0.5 | 0.25 | 0.5 | Synergy |
| EC-3 | 0.5 | 0.25 | 0.25 | 0.125 | 1.0 | Additive |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cefozopran hydrochloride (or surrogate) and aminoglycoside stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the aminoglycoside vertically down the microtiter plate.
-
The final concentrations should span from sub-inhibitory to supra-inhibitory levels.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Culture tubes with CAMHB
-
This compound (or surrogate) and aminoglycoside stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
-
Incubator (35°C ± 2°C) with shaking capabilities
Procedure:
-
Preparation of Test Tubes:
-
Prepare tubes containing CAMHB with the following:
-
No antibiotic (growth control)
-
This compound alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Aminoglycoside alone (at a specified concentration)
-
Combination of this compound and the aminoglycoside (at specified concentrations)
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots and plate them onto agar plates.
-
Incubate the plates overnight and count the number of viable colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Experimental Workflows
Caption: Workflow of the Checkerboard Microdilution Assay for Synergy Testing.
Caption: Workflow of the Time-Kill Assay for Assessing Bactericidal Synergy.
A Comparative Analysis of the Post-Antibiotic Effect of Cefozopran Hydrochloride and Ceftazidime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the post-antibiotic effect (PAE) of Cefozopran hydrochloride, a fourth-generation cephalosporin (B10832234), and Ceftazidime, a third-generation cephalosporin. The post-antibiotic effect, the suppression of bacterial growth after brief exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy. This document synthesizes available experimental data, details relevant methodologies, and visualizes key processes to offer an objective comparison for research and drug development purposes.
Executive Summary
While direct comparative studies on the post-antibiotic effect (PAE) of this compound and Ceftazidime are limited in publicly available literature, an analysis of their respective classes and available data on individual agents allows for a scientifically grounded comparison. Generally, β-lactam antibiotics, including cephalosporins, are known to exhibit a minimal to non-existent PAE against Gram-negative bacilli.[1] Available data for Ceftazidime aligns with this, demonstrating a short PAE against certain pathogens. Due to its classification as a fourth-generation cephalosporin, it is anticipated that Cefozopran would exhibit a similarly brief or absent PAE against Gram-negative bacteria.
Quantitative Data on Post-Antibiotic Effect
Table 1: Post-Antibiotic Effect of Ceftazidime against Pseudomonas cepacia
| Antibiotic | Bacterial Strain | Mean PAE (hours) |
| Ceftazidime | Pseudomonas cepacia (10 strains) | 1.35 |
Data sourced from a study on ten strains of P. cepacia isolated from patients with cystic fibrosis.
Table 2: Post-Antibiotic Effect of Ceftazidime against various Gram-Negative Bacilli
| Antibiotic | Bacterial Strain | PAE Duration (hours) |
| Ceftazidime | Escherichia coli | < 1 |
| Ceftazidime | Enterobacter cloacae | < 1 |
| Ceftazidime | Klebsiella pneumoniae | < 1 |
| Ceftazidime | Pseudomonas aeruginosa | > 1 (on only 1 of 5 strains) |
| Ceftazidime | Serratia marcescens | < 1 |
Data from a study evaluating the in vitro PAE of several β-lactam antibiotics.[2]
Inferred Post-Antibiotic Effect of this compound
Cefozopran is a fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[3] Fourth-generation cephalosporins, like Cefepime, are structurally and mechanistically similar to third-generation cephalosporins such as Ceftazidime.[4] Given the general characteristic of cephalosporins exhibiting a short or absent PAE against Gram-negative bacilli, it is reasonable to infer that Cefozopran would likely demonstrate a PAE of less than 1.5 hours against susceptible Gram-negative organisms. This is consistent with findings for other advanced-generation cephalosporins.[2]
Experimental Protocols
The determination of the in vitro post-antibiotic effect for both this compound and Ceftazidime would follow a standardized methodology.
Protocol for In Vitro Post-Antibiotic Effect Determination
1. Bacterial Strain Preparation:
- A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa, Escherichia coli) is prepared. Cultures are grown to the logarithmic phase in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the antibiotic (Cefozopran or Ceftazidime) at a specified concentration (e.g., 4x the Minimum Inhibitory Concentration [MIC]) for a defined period, typically 1 to 2 hours, at 37°C.
- The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed antibiotic-free broth. This dilution reduces the antibiotic concentration to a sub-inhibitory level.
4. Monitoring of Bacterial Regrowth:
- Viable counts (colony-forming units per milliliter, CFU/mL) of both the test and control cultures are determined at regular intervals (e.g., every hour) until the turbidity of the test culture reaches a predetermined level.
- This is done by plating serial dilutions of the cultures onto an appropriate agar (B569324) medium.
5. Calculation of the Post-Antibiotic Effect:
- The PAE is calculated using the following formula: PAE = T - C
- T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
- C is the corresponding time for the control culture.
Visualizations
Mechanism of Action of Cephalosporins
Both this compound and Ceftazidime are β-lactam antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Caption: Mechanism of action of cephalosporin antibiotics.
Experimental Workflow for PAE Determination
The following diagram illustrates the key steps in the experimental protocol for determining the in vitro post-antibiotic effect.
Caption: Workflow for determining the post-antibiotic effect.
Conclusion
References
- 1. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. drugs.com [drugs.com]
Comparative Analysis of Cefozopran Hydrochloride's In Vitro Activity Against Newly Emerging Pathogens
This guide provides a comparative benchmark of Cefozopran (B1663582) hydrochloride, a fourth-generation cephalosporin, against several newly emerging and priority bacterial pathogens. The data presented is intended for researchers, scientists, and drug development professionals to inform future research and development efforts. The emergence of multidrug-resistant organisms necessitates a continuous evaluation of existing antimicrobial agents against contemporary clinical isolates.
Cefozopran, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis.[1][2][3] This disruption leads to a weakened cell wall and subsequent cell lysis.[1][2][3] A key feature of Cefozopran is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria, broadening its spectrum of activity.[1]
Benchmarking In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) data for Cefozopran and comparator antibiotics against key Gram-negative pathogens. These pathogens are highlighted by the World Health Organization (WHO) in its 2024 list of bacterial priority pathogens due to their significant resistance to multiple antibiotics.[4][5] The data is compiled from post-marketing surveillance studies.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefozopran and Other Antibiotics
| Pathogen | Cefozopran | Cefepime | Ceftazidime | Imipenem (B608078) | Meropenem (B701) |
| Pseudomonas aeruginosa | 16 | 16 | 32 | 16 | 16 |
| Acinetobacter baumannii | 32 | 32 | 32 | >128 | >128 |
| Enterobacter cloacae | 32-128* | - | - | - | - |
| Stenotrophomonas maltophilia | Low Activity | - | - | Low Activity | - |
Note: The MIC90 of Cefozopran against E. cloacae was observed to increase from 32 to 128 µg/mL over a six-year surveillance period, suggesting a potential decrease in activity.[6] Data for S. maltophilia indicates most strains have developed resistance to Cefozopran.[7] Data is primarily sourced from post-marketing surveillance studies conducted between 1996 and 2001.[6][8]
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating an antibiotic's efficacy. The data presented in this guide is based on standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC values.[9]
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.
-
Preparation of Antimicrobial Agent Stock Solution:
-
Preparation of Microdilution Plates:
-
Two-fold serial dilutions of the Cefozopran stock solution are prepared directly in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB).[9]
-
Each well will contain a specific concentration of the antibiotic. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.
-
-
Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium (e.g., Blood Agar or MacConkey Agar) for 18-24 hours at 35°C.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The microtiter plates are sealed or covered and incubated at 35°C for 16-20 hours in ambient air.[9]
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial activity of this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).
Concluding Remarks
The available data, primarily from older post-marketing surveillance, indicates that this compound demonstrated potent activity against Pseudomonas aeruginosa, comparable to carbapenems like imipenem and meropenem at the time.[6] Its activity against Acinetobacter baumannii was comparable to other cephalosporins but less effective than against P. aeruginosa.[6] However, the data also suggests emerging resistance, particularly in Enterobacter cloacae and Stenotrophomonas maltophilia.[6][7]
For drug development professionals and researchers, these findings highlight the necessity for contemporary surveillance studies to re-evaluate the activity of established antibiotics like Cefozopran against current clinical isolates of newly emerging pathogens. The dynamic nature of antimicrobial resistance means that the efficacy of any antibiotic can change over time. Further research, including in vivo studies and investigations into combination therapies, is warranted to fully understand the current therapeutic potential of this compound in an era of increasing multidrug resistance. For instance, studies have shown that combining aztreonam (B1666516) with cefozopran can result in a synergistic effect against Stenotrophomonas maltophilia.[12]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cefozopran | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. cmpt.ca [cmpt.ca]
- 5. bmxclinicaldiagnostics-divil.com [bmxclinicaldiagnostics-divil.com]
- 6. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefozopran - Wikipedia [en.wikipedia.org]
- 8. [Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2001--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. goldbio.com [goldbio.com]
- 12. The combination of aztreonam and cefozopran against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefozopran Hydrochloride: An In-Depth Comparison of In Vitro Susceptibility and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cefozopran (B1663582) hydrochloride, a fourth-generation cephalosporin (B10832234), focusing on the correlation between its in vitro antimicrobial activity and in vivo therapeutic outcomes. By objectively comparing its performance with other cephalosporins and presenting supporting experimental data, this document aims to be a valuable resource for professionals in the field of drug development and infectious disease research.
Mechanism of Action
Cefozopran hydrochloride, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the final stages of peptidoglycan synthesis, which provides structural integrity to the bacterial cell. By disrupting this process, Cefozopran leads to the weakening of the cell wall and subsequent cell lysis. Its broad spectrum of activity covers both Gram-positive and Gram-negative bacteria.
In Vitro Susceptibility
The in vitro activity of an antibiotic is a key indicator of its potential clinical efficacy. This is primarily measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Cefozopran In Vitro Activity against Gram-Negative Bacteria
A post-marketing surveillance study in Japan evaluated the in vitro antibacterial activities of Cefozopran (CZOP) against various clinical isolates of Gram-negative bacteria collected between 1996 and 2000. The following table summarizes the MIC90 (the MIC required to inhibit the growth of 90% of isolates) for several key pathogens.[1]
| Bacterial Species | Number of Strains | Cefozopran (CZOP) MIC90 (µg/mL) |
| Escherichia coli | 276 | Consistently Potent |
| Klebsiella pneumoniae | 192 | Consistently Potent |
| Klebsiella oxytoca | 157 | Consistently Potent |
| Serratia marcescens | 172 | Consistently Potent |
| Moraxella (Branhamella) catarrhalis | 136 | Not considerably changed |
| Citrobacter koseri | 70 | Not considerably changed |
| Pseudomonas aeruginosa | 290 | Not considerably changed |
| Enterobacter cloacae | 189 | Increased year by year |
| Enterobacter aerogenes | 93 | Increased year by year |
| Proteus mirabilis | 113 | Increased year by year |
Note: "Consistently Potent" and "Not considerably changed" indicate that the MIC90 values were stable and comparable to data from the new drug application approval studies. An increase in MIC90 suggests a potential decrease in susceptibility.[1]
Comparative In Vitro Activity of Cefozopran
Bacteriological studies have compared the in vitro activity of Cefozopran with other β-lactam antibiotics against various clinical isolates. The following table presents a summary of these findings.
| Bacterial Species | Cefozopran (CZOP) MIC Range (µg/mL) | Comparator Antibiotics and their Activity |
| Escherichia coli | ≤0.05 - 0.2 | Data not specified |
| Klebsiella pneumoniae | ≤0.05 - 3.13 | Data not specified |
| Enterobacter cloacae | ≤0.05 - >100 | Data not specified |
| Pseudomonas aeruginosa | 0.2 - 12.5 | Showed particularly strong activity compared with amikacin |
Data from a study on surgical applications.
In Vivo Efficacy
In vivo studies, typically conducted in animal models of infection, are crucial for evaluating the therapeutic potential of an antibiotic in a complex biological system. These studies provide insights into the drug's pharmacokinetics, pharmacodynamics, and overall efficacy in treating infections.
Cefozopran Efficacy in Murine Infection Models
A study investigated the therapeutic effect of Cefozopran against various experimental infections in mice, comparing its efficacy to other cephalosporins.
| Infection Model | Pathogen | Cefozopran Efficacy | Comparator Efficacy |
| Acute Respiratory Tract Infection | Klebsiella pneumoniae DT-S | As effective as ceftazidime (B193861) and cefpirome; more effective than cefpiramide.[2] | - |
| Chronic Respiratory Tract Infection | Klebsiella pneumoniae 27 | As effective as ceftazidime.[2] | - |
| Urinary Tract Infection | Pseudomonas aeruginosa P9 | Superior to cefpirome; equal to ceftazidime and cefclidin.[2] | - |
| Thigh Muscle Infection | Methicillin-sensitive Staphylococcus aureus 308A-1 | More effective than ceftazidime; as effective as flomoxef.[2] | - |
| Thigh Muscle Infection | Methicillin-resistant Staphylococcus aureus N133 | Most effective agent.[2] | - |
These findings in murine models suggest that Cefozopran could be effective in treating a range of infections in humans, including those of the respiratory tract, urinary tract, and soft tissues, caused by a variety of Gram-positive and Gram-negative bacteria.[2]
Correlation of In Vitro Susceptibility with In Vivo Outcomes
A direct correlation between in vitro MIC values and in vivo efficacy is the cornerstone of predicting clinical success. However, for many antibiotics, including cephalosporins, this relationship can be complex. While a low MIC generally suggests that an infection may be treatable, it is not always a guarantee of in vivo success. Conversely, some infections with pathogens exhibiting higher MICs may still respond to therapy due to factors like host immune response and the antibiotic's pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial isolate to be tested is cultured to a specific density (typically 0.5 McFarland standard). This standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The plate is incubated at a specific temperature (usually 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Testing: Murine Thigh Infection Model
The murine thigh infection model is a commonly used preclinical model to assess the efficacy of antibiotics.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is done to create a more stringent test of the antibiotic's efficacy by minimizing the contribution of the host's immune system.
-
Infection: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) is injected into the thigh muscle of the mice.
-
Antibiotic Administration: this compound is administered at various doses and schedules (e.g., subcutaneously or intravenously) at a specified time point after infection.
-
Assessment of Efficacy: At a predetermined time after treatment (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar (B569324) to determine the number of viable bacteria (CFU/thigh). The efficacy of the antibiotic is determined by the reduction in bacterial count compared to untreated control animals.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Conclusion
This compound is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. In vitro data demonstrate its effectiveness against a wide range of Gram-positive and Gram-negative pathogens, although surveillance of susceptibility trends is warranted for some species. In vivo studies in murine models have confirmed its therapeutic efficacy in various types of infections, often showing comparable or superior activity to other cephalosporins.
While direct correlational studies linking in vitro susceptibility to in vivo outcomes for Cefozopran are limited, the existing evidence supports a strong positive relationship. For researchers and drug development professionals, Cefozopran remains a significant antibiotic. Further studies focusing on the pharmacokinetic/pharmacodynamic parameters that predict its clinical success against pathogens with varying MICs would be invaluable in optimizing its therapeutic use.
References
- 1. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of cefozopran (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibiotics.or.jp [antibiotics.or.jp]
- 4. Pharmacokinetics and pharmacodynamics of newer oral cephalosporins: implications for treatment of community-acquired lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cefozopran Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Cefozopran hydrochloride, a fourth-generation cephalosporin (B10832234) antibiotic, requires meticulous disposal procedures to mitigate environmental contamination and ensure a safe laboratory environment. This guide provides essential, step-by-step logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.
According to its SDS, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye/face protection. In case of inadequate ventilation, respiratory protection should be used[2].
-
Avoid Contamination: Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling[1].
-
Ventilation: Use only in a well-ventilated area to avoid breathing in dust, fumes, or vapors[1].
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with other stock antibiotic solutions, should be managed as hazardous chemical waste[3]. The following steps outline the recommended procedure for laboratory settings.
Step 1: Segregation and Identification
Properly segregate this compound waste from other laboratory waste streams such as biohazardous or regular trash[4]. This includes:
-
Pure Compound: Unused or expired this compound powder.
-
Contaminated Materials: Items that have come into direct contact with the compound, such as weigh boats, pipette tips, gloves, and contaminated labware.
-
Stock Solutions: Any remaining concentrated solutions of this compound.
All waste containing this compound must be clearly labeled as hazardous pharmaceutical waste in accordance with institutional and regulatory standards[5].
Step 2: Waste Containment
Place all this compound waste into a designated, leak-proof, and sealable hazardous waste container[5].
-
Keep the container closed when not in use.
-
Store the container in a secure, designated chemical waste storage area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1][5].
Step 3: Management of Spills
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel. Wearing appropriate PPE, contain and clean up the spill using an absorbent material. All contaminated materials, including the absorbent and cleaning supplies, must be placed in the designated hazardous waste container[5].
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal service[5]. It is crucial to adhere to all federal, state, and local regulations governing pharmaceutical waste[6][7].
-
High-Temperature Incineration: The recommended method for the destruction of pharmaceutical waste is high-temperature incineration, which ensures the complete breakdown of the active pharmaceutical ingredient[5][8].
-
Prohibition of Sewering: It is strictly prohibited to dispose of hazardous pharmaceutical waste, including this compound, down the drain[7][9]. This practice contributes to water contamination and the development of antibiotic resistance[9][10].
Quantitative Data Summary
| Disposal Method | Recommendation | Regulatory Compliance |
| High-Temperature Incineration | Recommended for complete destruction of active pharmaceutical ingredients[5][8]. | Compliant with EPA regulations for hazardous waste disposal. |
| Landfill | Not recommended for untreated pharmaceutical waste. Should only be considered after immobilization techniques like encapsulation or inertization[11]. | Requires adherence to specific state and local regulations, which may be more stringent than federal guidelines[6]. |
| Sewer/Drain Disposal | Strictly prohibited for hazardous pharmaceutical waste in healthcare and laboratory settings[7][9]. | Violates the EPA's nationwide ban on the sewering of hazardous waste pharmaceuticals[9]. |
| Household Trash | Not applicable for laboratory settings. This method is only for household disposal of non-controlled substances when no take-back programs are available[12][13]. | Governed by FDA guidelines for household drug disposal. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. zellbio.eu [zellbio.eu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. usbioclean.com [usbioclean.com]
- 5. benchchem.com [benchchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 10. SIDP - Antibiotic Disposal [sidp.org]
- 11. emro.who.int [emro.who.int]
- 12. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 13. fda.gov [fda.gov]
Safeguarding Your Research: A Guide to Handling Cefozopran Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with potent compounds like Cefozopran hydrochloride, a fourth-generation cephalosporin (B10832234) antibiotic, stringent adherence to safety protocols is crucial to mitigate exposure risks and ensure operational integrity.[1] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to support your work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Therefore, a comprehensive PPE strategy is the first line of defense.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves; double-gloving recommended.[3] | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.[3] Powder-free gloves are recommended to prevent aerosolization of the compound.[3] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[3] |
| Eye & Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles and a face shield.[3][4] | Protects against splashes, aerosols, and airborne particles.[3] |
| Respiratory Protection | An N-95 or higher-rated respirator should be used, especially when handling powders or creating aerosols.[3] | Minimizes the risk of inhalation, which can lead to respiratory sensitization and irritation.[2][3] |
| Shoe Covers | Disposable shoe covers.[3] | Prevents the tracking of contaminants out of the laboratory.[3] |
Operational Plan: Safe Handling Workflow
A systematic approach is critical for safely handling this compound from receipt to disposal. All manipulations should be conducted within a designated containment area, such as a chemical fume hood or a biological safety cabinet.
Experimental Protocols
Weighing: When working with this compound powder, conduct all weighing activities within a ventilated balance enclosure or a chemical fume hood to minimize aerosol generation.[3]
Solution Preparation: To avoid splashing and aerosolization, slowly add the solvent to the solid this compound when preparing solutions.[3] this compound is slightly soluble in water and freely soluble in DMSO.[5]
Emergency Procedures: Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
